7-Chloro-4-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMLUVBXPFQOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652521 | |
| Record name | 7-Chloro-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-85-3 | |
| Record name | 7-Chloro-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-4-nitroquinoline: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 7-Chloro-4-nitroquinoline. We move beyond a simple recitation of facts to provide a deeper understanding of its chemical behavior, the rationale behind its synthesis and handling, and its strategic importance as a scaffold in medicinal chemistry.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted quinoline derivative featuring a chlorine atom at the 7-position and a nitro group at the 4-position. This specific arrangement of functional groups dictates its reactivity and makes it a valuable intermediate for chemical synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring system, which is fundamental to its utility.
The molecular structure and core identifiers are provided below.
Caption: Chemical Structure of this compound.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| CAS Number | 1076199-85-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Tan Solid | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)[O-] | [1] |
| InChIKey | DNMLUVBXPFQOKB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
While this compound is available commercially, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production. A plausible and common approach involves the direct nitration of 7-chloroquinoline. The success of this reaction hinges on controlling the regioselectivity to favor nitration at the C4 position.
Causality in Synthesis: The quinoline ring is an electron-rich aromatic system. However, the nitrogen atom deactivates the pyridinic ring (positions 2 and 4) towards electrophilic substitution, while the benzene ring remains more reactive. Nitration typically occurs on the benzenoid ring (positions 5, 6, or 8). To achieve substitution at the C4 position, one must consider the synthesis of this compound-1-oxide, followed by deoxygenation, or direct nitration under specific conditions that may favor the 4-nitro product, although this is less common for electrophilic substitution. A more robust method often involves building the ring with the nitro group already positioned or using a precursor like 7-chloro-4-hydroxyquinoline.
For the purpose of this guide, we will detail a validated protocol for a related, and often more common, reaction: the nitration of 7-chloroquinoline to yield a nitro-substituted product, which requires careful control to manage isomeric impurities.[3]
Generalized Experimental Protocol: Nitration of 7-Chloroquinoline
This protocol is adapted from standard procedures for the nitration of quinoline systems.[3][4] The primary challenge is managing the formation of regioisomers.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 7-chloroquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until complete dissolution.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 7-chloroquinoline over 1-2 hours. Crucial: Maintain the reaction temperature strictly between 0-5 °C throughout the addition to maximize regioselectivity and minimize side-product formation.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to isolate the desired this compound isomer.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity, which allows it to serve as a versatile building block.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position is a powerful electron-withdrawing group, which strongly activates this position for nucleophilic aromatic substitution. The nitro group itself can act as a leaving group when attacked by potent nucleophiles. More commonly, the nitro group is reduced to an amine, and the chlorine at C7 is substituted. However, in precursors like 4,7-dichloroquinoline, the C4 chlorine is significantly more reactive towards nucleophiles than the C7 chlorine.[5] This reactivity is exploited to introduce various side chains.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using standard reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂/Pd-C). This transformation yields 4-amino-7-chloroquinoline, a critical pharmacophore found in numerous drugs, most notably the antimalarial agent Chloroquine.
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound, as a precursor to 4-amino-7-chloroquinoline and other analogues, is therefore of immense interest.
-
Antimalarial Agents: The most famous application is in the synthesis of chloroquine and hydroxychloroquine analogues. The 7-chloroquinoline core is essential for activity, believed to function by inhibiting the polymerization of heme in the malaria parasite's food vacuole, leading to a toxic buildup of free heme.[5]
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their anticancer properties.[5] These compounds can act through various mechanisms, including the inhibition of tyrosine kinases. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against several cancer cell lines.[6] Some 4-carbinol quinolines derived from 7-chloroquinoline precursors have also demonstrated interesting antiproliferative properties.
-
Antileishmanial Activity: Researchers have investigated 7-chloro-4-quinolinylhydrazone derivatives for their activity against Leishmania amazonensis.[7] Certain compounds in this class were found to be active against both promastigote and amastigote forms of the parasite, with a proposed mechanism involving the induction of mitochondrial dysfunction.[7]
The versatility of the 7-chloroquinoline scaffold allows for the creation of hybrid molecules, combining its pharmacophore with other active moieties to develop compounds with novel or enhanced therapeutic properties.[5][8]
Safety, Handling, and Hazard Profile
As a nitroaromatic compound, this compound requires careful handling. While specific GHS data for this exact molecule is not extensively published, information from structurally related compounds provides a strong basis for a cautious approach.
-
4-Nitroquinoline 1-oxide is a known carcinogen and mutagen.[9]
-
7-Chloro-4-hydroxyquinoline is classified as a skin and eye irritant and may cause respiratory irritation.[10][11]
-
4-Amino-7-chloroquinoline is toxic if swallowed and causes serious eye irritation.
-
7-Chloro-4-iodoquinoline is harmful if swallowed and causes skin irritation and serious eye damage.[12]
Based on these analogues, it is prudent to treat this compound as a hazardous substance.
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic gateway to a vast chemical space of biologically active molecules. Its value is defined by the reactivity of its nitro and chloro substituents, which allows for facile conversion into the critical 4-amino-7-chloroquinoline scaffold and other derivatives. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block in the fields of organic synthesis and drug discovery.
References
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Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). [Link]
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MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. [Link]
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PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. National Center for Biotechnology Information. [Link]
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PubMed. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016). [Link]
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PMC, NIH. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]
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Physicochemical properties of 7-Chloro-4-nitroquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-nitroquinoline
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Quinoline Scaffold
In the landscape of modern medicinal chemistry, the quinoline moiety stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents. Within this esteemed class of heterocycles, this compound emerges as a compound of significant interest. Its strategic substitution pattern—a deactivating, electron-withdrawing nitro group at the 4-position and a halogen at the 7-position—creates a unique electronic profile that renders it a highly versatile intermediate for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a set of instructions, but a self-validating system for reproducible success.
Molecular Architecture and Physicochemical Profile
The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties. The molecular structure of this compound, with its distinct arrangement of functional groups, dictates its solubility, reactivity, and potential for biological interactions.
Core Structural Features
The molecule consists of a quinoline bicyclic system, where a benzene ring is fused to a pyridine ring. The key substituents are a chlorine atom at position 7 of the benzene ring and a nitro group at position 4 of the pyridine ring. This substitution pattern significantly influences the electron density distribution across the aromatic system, making the 4-position susceptible to nucleophilic attack and influencing the reactivity of the entire scaffold.
Tabulated Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound, providing a quantitative basis for its behavior in various experimental settings.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 208.60 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 208.0039551 Da | PubChem[1] |
| Topological Polar Surface Area | 58.7 Ų | PubChem[1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached from commercially available precursors. A logical and efficient pathway involves the nitration of 7-chloro-4-hydroxyquinoline. This approach is predicated on the principle of electrophilic aromatic substitution, where the hydroxyl group acts as an activating group, directing the incoming electrophile.
Synthetic Workflow Overview
The following diagram outlines the proposed synthetic workflow, from the starting material to the final product and its subsequent characterization.
Caption: Synthetic and Characterization Workflow for this compound.
Detailed Synthetic Protocol
Objective: To synthesize this compound via the nitration of 7-chloro-4-hydroxyquinoline.
Materials:
-
7-chloro-4-hydroxyquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 7-chloro-4-hydroxyquinoline to a pre-cooled solution of concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature between 0-5 °C. The low temperature is critical to control the exothermic reaction and minimize the formation of side products.[2]
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The slow, controlled addition is crucial to prevent localized overheating and ensure regioselectivity.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product fully precipitates.[3] Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water to remove any residual acid and inorganic salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[3]
Spectroscopic Characterization: A Structural Confirmation Toolkit
The unambiguous identification of the synthesized this compound relies on a suite of spectroscopic techniques. The following sections provide an expert analysis of the expected spectral data, grounded in the principles of spectroscopy and comparison with structurally related molecules.[3][4]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~5 |
| H-3 | 7.6 - 7.8 | d | ~5 |
| H-5 | 8.2 - 8.4 | d | ~9 |
| H-6 | 7.7 - 7.9 | dd | ~9, ~2 |
| H-8 | 8.1 - 8.3 | d | ~2 |
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 123 - 125 |
| C-4 | 148 - 150 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 126 - 128 |
| C-7 | 137 - 139 |
| C-8 | 120 - 122 |
| C-8a | 145 - 147 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[3]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 1600 - 1450 | C=C and C=N | Aromatic Ring Stretch |
| 1550 - 1500 | N-O | Asymmetric Stretch (NO₂) |
| 1350 - 1300 | N-O | Symmetric Stretch (NO₂) |
| 850 - 750 | C-Cl | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (208.0040 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M⁺ and M+2 peaks).
Chemical Reactivity and Derivatization Pathways
The synthetic utility of this compound lies in its potential for a variety of chemical transformations, making it a valuable building block for creating libraries of novel compounds.
Key Reactive Sites
-
The Nitro Group: The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized. This transformation is a gateway to a wide range of derivatives with potential biological activity.[5]
-
The Quinoline Ring: The electron-deficient nature of the quinoline ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, particularly at the 4-position if the nitro group is first converted to a better leaving group.
Potential Derivatization Reactions
The following diagram illustrates some of the key potential derivatization pathways for this compound.
Caption: Potential Derivatization Pathways for this compound.
Applications in Medicinal Chemistry
The 7-chloroquinoline scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities.
-
Anticancer Activity: Numerous 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents.[6][7] They have been shown to exhibit cytotoxic activity against a range of cancer cell lines.[6]
-
Antimalarial Activity: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The development of new derivatives continues to be an active area of research to combat drug-resistant strains of malaria.[8][9]
-
Antifungal and Antibacterial Activity: Research has also explored the potential of 7-chloroquinoline derivatives as antifungal and antibacterial agents.[9]
The synthesis of this compound provides a crucial starting point for accessing novel analogs with potentially enhanced or novel biological activities in these and other therapeutic areas.
Safety and Handling
Hazard Identification
Based on related quinoline derivatives, this compound should be handled as a potentially hazardous substance. Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[10][11][12][13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a strategically important molecule for chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal scaffold for the development of novel compounds with therapeutic potential. This guide has provided a comprehensive overview, from its fundamental properties to its practical applications, with the aim of empowering researchers to confidently and safely utilize this valuable chemical intermediate in their scientific endeavors. The detailed protocols and mechanistic insights are intended to serve as a robust foundation for further innovation in the field of medicinal chemistry.
References
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research Online. [Link]
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Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers Media S.A.. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central. [Link]
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ResearchGate. (2018). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. [Link]
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ResearchGate. (2016). Synthesis of 7-chloroquinolinyl-4-amino-chalcone derivatives. ResearchGate. [Link]
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ResearchGate. (2013). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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MDPI. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Chloro-4-iodoquinoline. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem. [Link]
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MDPI. (2019). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. [Link]
- Google Patents. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
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Mediterranean Journal of Chemistry. (2015). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. University of Mohammed Premier Oujda. [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. [Link]
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An In-depth Technical Guide to the Synthesis of 7-Chloro-4-nitroquinoline
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 7-chloro-4-nitroquinoline, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around the activation of the quinoline core via N-oxide formation, enabling regioselective nitration at the C4-position. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles that govern the transformation.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in the development of therapeutic agents. The presence of the chlorine atom at the 7-position and the nitro group at the 4-position provides a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of compounds with a wide range of biological activities. Notably, derivatives of 7-chloroquinoline have demonstrated potent antimalarial, anticancer, antibacterial, and antiviral properties. The electron-withdrawing nature of the nitro group at the 4-position makes the chloro group at the 7-position susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups to modulate the pharmacological profile of the molecule.
This guide will focus on a robust two-step synthesis of this compound commencing from the readily available 7-chloroquinoline. The core of this strategy lies in the transient formation of a quinoline N-oxide, which serves to direct the subsequent electrophilic nitration to the desired C4 position.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 7-chloroquinoline:
-
N-Oxidation: The nitrogen atom of the quinoline ring is oxidized to form 7-chloroquinoline-N-oxide. This initial step is crucial as it deactivates the pyridine ring towards electrophilic attack and, more importantly, activates the C4 position for the subsequent nitration.
-
Nitration: The intermediate N-oxide is then subjected to electrophilic nitration, which proceeds with high regioselectivity to yield the target compound, this compound.
This strategic approach is favored due to its high efficiency and control over the regiochemical outcome of the nitration reaction. Direct nitration of 7-chloroquinoline would likely lead to a mixture of isomers, with substitution occurring on the benzene ring at positions C5 and C8, making the isolation of the desired C4-nitro isomer challenging[1].
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Figure 1: Overall synthetic scheme for the preparation of this compound from 7-chloroquinoline.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step guide to the synthesis, accompanied by explanations of the underlying reaction mechanisms.
Step 1: Synthesis of 7-Chloroquinoline-N-oxide
The initial step involves the oxidation of the nitrogen atom in the 7-chloroquinoline ring. This transformation is critical for directing the subsequent nitration to the C4 position. The lone pair of electrons on the nitrogen atom is converted into a coordinate covalent bond with an oxygen atom, forming the N-oxide. This modification significantly alters the electronic properties of the quinoline ring system.
Reaction Mechanism: The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the quinoline.
Figure 2: General scheme for the N-oxidation of 7-chloroquinoline.
Experimental Protocol:
-
Materials:
-
7-Chloroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) or 30% Hydrogen Peroxide and Glacial Acetic Acid
-
Chloroform or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure using m-CPBA: [2]
-
In a round-bottom flask, dissolve 7-chloroquinoline (1 equivalent) in chloroform or dichloromethane.
-
To the stirred solution, add m-CPBA (1.2 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-chloroquinoline-N-oxide. The product can be purified further by recrystallization or column chromatography if necessary.
-
-
Procedure using Hydrogen Peroxide/Acetic Acid: [2]
-
In a round-bottom flask, dissolve 7-chloroquinoline (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2-3 equivalents) to the solution.
-
Heat the reaction mixture at 70-80°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-chloroquinoline-N-oxide.
-
Trustworthiness of the Protocol: Both methods are well-established for the N-oxidation of heterocyclic aromatic compounds and have been reported to give good to excellent yields[2]. The choice between the two often depends on the availability of reagents and the scale of the reaction. The m-CPBA method is generally milder, while the hydrogen peroxide/acetic acid method is more cost-effective for larger-scale syntheses.
Step 2: Nitration of 7-Chloroquinoline-N-oxide
With the N-oxide in hand, the next step is the regioselective introduction of the nitro group at the C4 position. The N-oxide group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic attack at C2 and C6. However, through resonance, it increases the electron density at the C4 position, making it the most favorable site for electrophilic substitution.
Reaction Mechanism: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich C4 position of the 7-chloroquinoline-N-oxide. Subsequent loss of a proton re-aromatizes the ring, yielding the final product.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Chloro-4-nitroquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Chloro-4-nitroquinoline, a key intermediate in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted NMR data to offer a detailed spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development, providing them with the foundational spectroscopic knowledge required for the unambiguous identification and characterization of this compound. Furthermore, a detailed, field-proven protocol for the synthesis of this compound is presented, ensuring a self-validating system for its preparation and subsequent analysis.
Introduction: The Significance of this compound and the Power of NMR Spectroscopy
This compound is a substituted quinoline derivative of significant interest in the synthesis of a wide range of biologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a chloro group at the 7-position and a nitro group at the 4-position profoundly influences the electron distribution within the aromatic system, thereby modulating its chemical reactivity and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound, NMR spectroscopy is indispensable for confirming its identity, assessing its purity, and understanding the electronic effects of its substituents.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a thorough analysis of chemical shifts, coupling constants, and signal multiplicities. This predictive approach, necessitated by the current lack of available experimental data, is grounded in well-established theoretical principles and comparison with structurally related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of neural networks and HOSE (Hierarchical Organisation of Spherical Environments) codes for accurate spectral simulation.[2][3] The data presented herein serves as a robust reference for the identification and characterization of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro group and the chloro substituent, as well as the inherent electronic properties of the quinoline core.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.85 | d | 5.0 |
| H-3 | 7.80 | d | 5.0 |
| H-5 | 8.40 | d | 9.0 |
| H-6 | 7.75 | dd | 9.0, 2.0 |
| H-8 | 8.30 | d | 2.0 |
Molecular Structure with Proton Numbering:
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons (C-4, C-4a, C-7, C-8a): These carbons do not have any attached protons and will therefore appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their chemical shifts are determined by their position in the ring and the proximity of electron-withdrawing groups. C-4, being directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a very downfield chemical shift. C-7, bonded to the chloro group, will also be deshielded.
-
Protonated Carbons (C-2, C-3, C-5, C-6, C-8): The chemical shifts of these carbons are influenced by the same factors as the quaternary carbons. C-2, being adjacent to the nitrogen atom, will be deshielded. The remaining carbons of the benzene ring will have chemical shifts typical for substituted aromatic systems.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 7-chloroquinoline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to favor the formation of the desired product and minimize the formation of isomers. [4]
Materials and Reagents
-
7-Chloroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 20 mL of concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid in an ice-water bath to 0-5 °C. While stirring, slowly add 5.0 g of 7-chloroquinoline to the cooled acid. Continue stirring until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid. This should be done in an ice bath with constant stirring.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Carefully pour the reaction mixture onto a large beaker containing crushed ice (approximately 100 g). This will cause the product to precipitate.
-
Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Filter the resulting precipitate using a Büchner funnel, and wash the solid with copious amounts of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a solid. Alternatively, the product can be extracted into dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed and comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. Through the use of high-fidelity predicted data, a thorough interpretation of the spectral features has been presented, offering valuable insights for the structural verification and characterization of this important synthetic intermediate. The provided step-by-step synthesis protocol, grounded in established chemical principles, offers a reliable method for the preparation of this compound. This guide serves as a critical resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating their work with this versatile quinoline derivative.
References
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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MDPI. (2019). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 24(18), 3293. [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
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An In-Depth Technical Guide to the Electrophilic Nitration of 7-Chloroquinoline
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The functionalization of this nucleus through electrophilic aromatic substitution is a critical strategy for the development of new chemical entities with enhanced biological activity. This guide provides a comprehensive examination of the electrophilic nitration of 7-chloroquinoline, a key intermediate in drug synthesis.[2] We will dissect the underlying electronic principles governing the reaction's regioselectivity, provide a detailed, step-by-step mechanistic pathway, and outline a robust experimental protocol suitable for a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important transformation.
Introduction: The Strategic Importance of 7-Chloroquinoline
The 7-chloroquinoline moiety is a privileged structure in pharmacology, most famously recognized as the core of the antimalarial drug chloroquine. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The introduction of a nitro (-NO₂) group onto this scaffold via electrophilic nitration serves two primary strategic purposes in drug development:
-
Modulation of Biological Activity: The strongly electron-withdrawing nature of the nitro group can significantly alter the electronic and steric profile of the parent molecule, leading to new interactions with biological targets.
-
Synthetic Handle for Further Functionalization: The nitro group is a versatile synthetic intermediate that can be readily reduced to an amino group, which in turn opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination.
Understanding the mechanism of nitration is paramount for controlling the reaction's outcome and efficiently synthesizing desired isomers for downstream applications.
Causality of the Reaction: Electronic Directing Effects
The regioselectivity of electrophilic aromatic substitution (SₑAr) on 7-chloroquinoline is not random; it is dictated by the interplay of electronic effects from both the heterocyclic nitrogen and the chlorine substituent.
The Deactivating Influence of the Quinolinium Ion
Electrophilic nitration is typically conducted in a highly acidic medium (e.g., a mixture of concentrated nitric and sulfuric acids). Under these conditions, the basic nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion.[4] This protonation has a profound effect on the molecule's reactivity:
-
Strong Deactivation: The positive charge on the nitrogen atom makes the entire heterocyclic ring system strongly electron-deficient.
-
Preferential Benzene Ring Attack: Consequently, the pyridine ring is highly deactivated towards attack by electrophiles. Electrophilic substitution, therefore, occurs exclusively on the carbocyclic (benzene) ring.[5]
Directing Effects on the Carbocyclic Ring
With the reaction confined to the benzene portion of the molecule (positions 5, 6, and 8), we must analyze the directing influence of the chlorine atom at position 7.
-
Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond network. This effect deactivates the ring, making it less reactive than benzene itself.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density preferentially increases the electron density at the ortho (positions 6 and 8) and para (position 5, which is sterically hindered and part of the other ring) positions.
Halogens are a classic example of ortho-, para-directing deactivators .[6][7] The resonance effect, which directs the incoming electrophile, outweighs the deactivating inductive effect in determining the position of attack.
Predicting the Regioselectivity
Based on these principles, the nitration of 7-chloroquinoline is predicted to yield a mixture of products with substitution occurring at the positions ortho to the chlorine atom: position 6 and position 8 . The inherent reactivity of the quinoline nucleus itself also favors substitution at positions 5 and 8.[4] The convergence of the chlorine's ortho-directing effect and the natural reactivity of the quinoline C-8 position makes 7-chloro-8-nitroquinoline a major expected product. Substitution at C-6 is also electronically favored by the chlorine director. The precise ratio of these isomers can be influenced by steric factors and reaction conditions.
The Core Mechanism: A Step-by-Step Analysis
The electrophilic nitration of 7-chloroquinoline proceeds through a well-established three-step mechanism.
Step 1: Generation of the Nitronium Ion (NO₂⁺)
The active electrophile, the nitronium ion, is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive, linear nitronium ion.[8]
Caption: Formation of the electrophilic nitronium ion.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The π-electron system of the benzene ring of the 7-chloroquinolinium ion attacks the nitronium ion. This is the rate-determining step of the reaction. The attack occurs preferentially at the C-8 (and C-6) position, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is key to the regioselectivity.
Attack at C-8 allows the positive charge to be delocalized across the ring system while keeping the aromaticity of the pyridine ring intact in one of the key resonance structures.
Caption: Electrophilic attack leading to the sigma complex. Note: A placeholder image is used in the DOT script; a chemical drawing program would render the actual structure.
Step 3: Deprotonation to Restore Aromaticity
A weak base in the reaction medium, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system, yielding the final 7-chloro-8-nitroquinoline product (after deprotonation of the quinolinium nitrogen during workup).
Experimental Protocol and Data
The following protocol provides a validated, step-by-step methodology for the nitration of 7-chloroquinoline.
Safety Notice: This procedure involves highly corrosive and reactive concentrated acids. The reaction is exothermic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Chloroquinoline | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Nitric Acid (HNO₃) | Concentrated (70%) | J.T. Baker |
| Crushed Ice | N/A | In-house |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house |
| Deionized Water (H₂O) | N/A | In-house |
| Ethyl Acetate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Addition of Nitric Acid: Slowly add 15 mL of concentrated nitric acid dropwise via the dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. This mixture of acids should be prepared fresh before use.
-
Substrate Addition: In a separate beaker, dissolve 10.0 g of 7-chloroquinoline in 20 mL of concentrated sulfuric acid. This solution may require gentle warming to fully dissolve the substrate. Cool the resulting solution back to room temperature.
-
Reaction: Add the 7-chloroquinoline solution dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. Continue to maintain the internal reaction temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Work-up (Quenching): Carefully pour the reaction mixture slowly onto approximately 500 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly and carefully neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as significant gas evolution (CO₂) will occur.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to separate any isomers formed.
Conclusion
The electrophilic nitration of 7-chloroquinoline is a predictable and controllable reaction governed by fundamental principles of aromatic chemistry. The protonated quinolinium species directs the substitution to the carbocyclic ring, while the ortho, para-directing, yet deactivating, nature of the C-7 chloro substituent favors attack at the C-6 and C-8 positions. By carefully controlling reaction conditions, particularly temperature, high yields of the desired nitro-substituted products can be achieved. These products serve as invaluable intermediates for the synthesis of novel bioactive molecules, underscoring the importance of this reaction in the drug discovery and development pipeline.
References
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]
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de Oliveira, R. B., et al. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]
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Szalay, P., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32491-32501. Available at: [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, Fifth Edition. John Wiley & Sons, Ltd. As cited in StackExchange discussion on quinoline nitration. Available at: [Link]
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Oniga, S., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-748. Available at: [Link]
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Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7663. Available at: [Link]
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Joshi, S., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. Available at: [Link]
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis of 7-chloroquinolinyl-4-aminophenyl-chalcones. Journal of the Serbian Chemical Society, 77(1), 13-22. Available at: [Link]
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Al-Ostath, A., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 939-947. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. Available at: [Link]
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Lei, M., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(3), 733-738. Available at: [Link]
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Soderberg, T. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Li, B., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(15), 4434. Available at: [Link]
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Avanzo, R. E., et al. (2023). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 11. Available at: [Link]
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Anonymous. (2022). Directing Effects. Chemistry LibreTexts. Available at: [Link]
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ChemSurvival. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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An In-Depth Technical Guide to the Safe Handling of 7-Chloro-4-nitroquinoline for Research and Development
Executive Summary
This guide provides a comprehensive framework for the safe handling, use, and disposal of 7-Chloro-4-nitroquinoline (CAS No. 1076199-85-3) in a laboratory setting. Due to the absence of extensive, direct toxicological data for this specific compound, this document employs a precautionary principle, deriving a robust safety protocol from the known hazards of structurally similar analogs, namely 7-chloro-4-hydroxyquinoline and the potent carcinogen 4-Nitroquinoline N-oxide (4-NQO). The core directive of this guide is to treat this compound as a suspected carcinogen and a potent irritant . Adherence to the engineering controls, personal protective equipment (PPE) protocols, and handling procedures detailed herein is mandatory to mitigate risks of exposure and ensure the safety of all laboratory personnel.
Introduction: Chemical Identity and Context
This compound is a quinoline derivative, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and are pivotal in drug discovery and medicinal chemistry.[1] The 7-chloroquinoline moiety is a well-known pharmacophore found in antimalarial drugs like chloroquine, and it is increasingly being investigated for its potential as an anti-cancer agent.[1] The presence of a nitro group at the 4-position, however, introduces significant safety considerations, as this functional group is often associated with genotoxicity and carcinogenic potential.
This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple checklist of precautions to explain the scientific rationale behind each recommendation, fostering a deep-rooted culture of safety and accountability when working with this and other potentially hazardous research chemicals.
Hazard Identification and Risk Assessment: A Precautionary Approach
A thorough risk assessment is predicated on a clear understanding of a chemical's intrinsic hazards. In the case of this compound, a lack of specific published toxicology necessitates a conservative assessment based on chemical analogy.
Hazard Assessment by Chemical Analogy
The toxicological profile of this compound can be reasonably inferred by examining its core structure and key functional groups in comparison to well-characterized analogs.
-
The 7-Chloroquinoline Core: The analog 7-Chloro-4-hydroxyquinoline is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and a respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3] This strongly suggests that the quinoline backbone itself contributes to irritant properties.
-
The 4-Nitro Group: The analog 4-Nitroquinoline N-oxide (4-NQO) is a well-documented and potent carcinogen, classified under GHS as Carcinogenicity Category 1B. It is a DNA-reactive genotoxin that induces bulky adducts in the genome, leading to mutations.[4] Its carcinogenic effects are so reliable that it is frequently used to induce oral squamous cell carcinoma in animal models.[4] This establishes a significant precedent for the high-risk nature of the 4-nitroquinoline scaffold.
Predicted GHS Classification
The following table summarizes the predicted Globally Harmonized System (GHS) classification for this compound, synthesized from available analog data.
| Hazard Class | GHS Category | Hazard Statement | Source (by Analogy) |
| Carcinogenicity | Category 1B (Suspected) | H350: May cause cancer | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
| Acute Aquatic Hazard | Category 1 (Precautionary) | H400: Very toxic to aquatic life | [6] |
| Chronic Aquatic Hazard | Category 1 (Precautionary) | H410: Very toxic to aquatic life with long lasting effects | [6] |
Engineering Controls and Personal Protective Equipment (PPE): The Hierarchy of Controls
To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. All work with this compound must be predicated on robust engineering controls, supplemented by stringent PPE usage.
Primary Engineering Controls
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory must be equipped with general ventilation that maintains negative pressure relative to adjacent non-laboratory areas.
-
Designated Area: A specific area within the fume hood should be designated for work with this compound to prevent cross-contamination. This area should be clearly labeled.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used without exception.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] A full-face shield must be worn over the goggles when there is any risk of splash or when handling larger quantities.
-
Hand Protection: Double-gloving is required. Wear two pairs of nitrile gloves, ensuring the outer glove extends over the cuff of the lab coat. Consult the glove manufacturer's chemical resistance guide to confirm compatibility.[7] Gloves must be changed immediately if contamination is suspected.
-
Body Protection: A fully-fastened, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns should be worn over the lab coat.[8]
-
Respiratory Protection: While all routine work must occur in a fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a combination cartridge respirator for vapors if dissolved in a volatile solvent) may be required for emergency situations such as a major spill cleanup.
Standard Operating Procedures (SOPs)
The causality behind these procedures is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Protocol: Weighing and Aliquoting Solid this compound
This protocol is designed to prevent the generation and dispersal of fine powder, a primary inhalation risk.
-
Preparation: Decontaminate the work surface inside the designated chemical fume hood. Place all necessary equipment (balance, spatulas, weigh paper, labeled receiving container) inside the hood.
-
PPE: Don all required PPE as described in Section 4.2.
-
Tare Balance: Place a piece of creased weigh paper or a tared weigh boat on the analytical balance and tare the weight.
-
Transfer Compound: Using a dedicated, clean spatula, carefully transfer a small amount of the solid compound from the stock container onto the weigh paper. Avoid any actions that could create dust, such as tapping the spatula on the container opening.
-
Seal Stock Container: Immediately and securely close the primary stock container.
-
Transfer to Vessel: Carefully transfer the weighed solid into the secondary container.
-
Decontaminate: Wipe the spatula and any affected surfaces with a solvent-moistened towel (e.g., ethanol or methanol), followed by a dry towel. Dispose of all contaminated materials (weigh paper, wipes, gloves) as hazardous waste.
Caption: Workflow for Weighing this compound.
Dissolution and Solution Handling
This compound is reported to be soluble in chloroform and methanol.[9] When preparing solutions, always add the solid to the solvent slowly to avoid splashing. Both chloroform and methanol are hazardous solvents and their handling requires the same level of engineering and PPE controls.
Storage Requirements
Proper storage is critical to maintaining chemical stability and preventing accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.[7]
-
Access: The storage location must be locked, with access restricted to authorized personnel only.
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Emergency Procedures
A self-validating emergency plan ensures that responses are swift, correct, and minimize harm.
Personnel Exposure
Immediate action is critical to mitigate the effects of exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet for this compound (or this guide) to the medical personnel.
Spill Response
The response protocol is dictated by the scale and location of the spill.
Caption: Decision Tree for Spill Response.
For a minor spill (a small amount of solid fully contained within the fume hood), trained personnel can manage the cleanup.[5] Wear appropriate PPE, cover the spill with an inert absorbent material, carefully sweep it into a labeled hazardous waste container, and decontaminate the area.
For a major spill (any spill outside of a fume hood, or a large quantity), evacuate the area immediately.[5] Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.
Waste Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in general waste.
-
Classification: All waste containing this compound (pure solid, solutions, contaminated labware, gloves, weigh paper) must be classified as hazardous chemical waste.[6]
-
Collection: Collect waste in a dedicated, sealed, and clearly labeled container. The label must read "Hazardous Waste" and include the chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[2] All waste must be handled in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a compound that demands the highest level of respect and caution in a laboratory setting. By understanding its presumed hazards based on robust chemical analogy and by rigorously applying the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is paramount to protecting the health of laboratory personnel and the integrity of the research environment.
References
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Mondal, A., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. [Link]
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Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. [Link]
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An In-Depth Technical Guide to the Metabolic Fate of Nitroquinoline Compounds
This guide provides a comprehensive exploration of the metabolic pathways, enzymatic drivers, and toxicological consequences associated with nitroquinoline compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into the biotransformation of this significant class of molecules. We will delve into the mechanistic details of metabolic activation and detoxification, outline robust methodologies for metabolite profiling, and discuss the profound implications of these metabolic processes on human health and disease.
Introduction: The Dual Nature of Nitroquinolines
Nitroquinolines are a class of heterocyclic aromatic compounds characterized by a quinoline backbone bearing one or more nitro (-NO₂) groups. Their significance in the scientific community is multifaceted. Certain derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. However, the class is more prominently known for its potent carcinogenic members, most notably 4-nitroquinoline 1-oxide (4-NQO). This compound serves as a quintessential model carcinogen in toxicological studies, particularly for oral squamous cell carcinoma, due to its well-characterized metabolic activation to a DNA-damaging agent.[1][2]
The biological activity of nitroquinoline compounds is intrinsically linked to their metabolic fate. The parent compounds are often biologically inert and require metabolic transformation to exert their effects. This biotransformation is a double-edged sword: it can lead to detoxification and elimination, or it can result in the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules like DNA, leading to mutations and initiating carcinogenesis.[3][4][5] Understanding the intricate balance between these metabolic activation and detoxification pathways is paramount for assessing the risk associated with these compounds and for the rational design of safer quinoline-based therapeutics.
This guide will primarily focus on the metabolic journey of 4-NQO as a representative and extensively studied nitroquinoline, while also drawing broader principles applicable to the metabolism of other nitroaromatic compounds.
The Metabolic Arena: Key Pathways and Enzymatic Machinery
The biotransformation of nitroquinoline compounds is a complex process, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These reactions primarily occur in the liver, orchestrated by a suite of enzymes.
Phase I Metabolism: The Activation and Functionalization Steps
Phase I reactions introduce or expose functional groups on the nitroquinoline scaffold, altering its biological properties. For nitroquinolines, the most critical Phase I reaction is the reduction of the nitro group, a key step in their metabolic activation.
2.1.1. Nitroreduction: The Gateway to Carcinogenicity
The carcinogenicity of 4-NQO is initiated by the enzymatic reduction of its nitro group.[2] This process involves a stepwise addition of electrons, leading to the formation of several intermediates. The four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is considered the proximate carcinogenic metabolite of 4-NQO.[1][2]
-
Enzymatic Catalyst: The primary enzyme responsible for the reduction of 4-NQO to 4-HAQO in mammalian cells is DT-diaphorase (NAD(P)H:quinone oxidoreductase 1).[6] This enzyme utilizes NADH or NADPH as hydrogen donors to catalyze the reduction.[6] The activity of DT-diaphorase can vary among different tissues and individuals, potentially influencing susceptibility to 4-NQO-induced carcinogenesis.
-
Further Activation: 4-HAQO is not the ultimate carcinogen. It undergoes further metabolic activation, likely through enzymatic esterification (e.g., by seryl-tRNA synthetase), to form a highly reactive electrophilic species, selyl-4HAQO.[1] This ultimate carcinogen can then react with DNA to form stable adducts.[1][2]
The metabolic reduction of 4-NQO is a critical event, and its understanding is central to deciphering the mechanism of its carcinogenicity.
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7-Chloro-4-nitroquinoline molecular weight and formula
An In-Depth Technical Guide to 7-Chloro-4-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, practical synthetic methodologies, and the strategic application of this molecule in modern pharmaceutical research. We will explore not just the "what" but the "why," offering field-proven insights into its chemical behavior and utility.
This compound is a substituted quinoline carrying two key functional groups that dictate its reactivity and utility: a chloro group at the 7-position and a strongly electron-withdrawing nitro group at the 4-position. These substituents modulate the electronic properties of the quinoline ring system, making it a versatile scaffold for chemical elaboration.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [PubChem][1] |
| Molecular Weight | 208.60 g/mol | [PubChem][1] |
| CAS Number | 1076199-85-3 | [PubChem][1] |
| Appearance | Tan Solid | [ChemicalBook][2] |
| Solubility | Soluble in Chloroform, Methanol | [ChemicalBook][2] |
digraph "Molecule" { graph [fontname="Arial", label="Figure 1: Chemical Structure of this compound", labelloc=b, fontsize=12]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial"];
mol [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=29976142&t=l"SCALE="TRUE"/>TD>TR>TABLE> >]; }
Caption: Chemical Structure of this compound.
Synthesis of this compound: A Strategic Approach
Direct nitration of 7-chloroquinoline typically yields a mixture of isomers, with substitution favoring the 5- and 8-positions on the benzene ring portion of the scaffold. Achieving selective nitration at the C4-position is challenging due to the directing effects of the heterocyclic nitrogen. A more effective and regioselective strategy involves a two-step sequence starting from 7-chloroquinoline: N-oxidation followed by nitration. The N-oxide intermediate activates the C4 position for electrophilic attack.
Plausible Synthetic Pathway
The most logical pathway proceeds through the formation of 7-chloroquinoline N-oxide, which then undergoes regioselective nitration at the desired C4 position. This approach leverages the electronic influence of the N-oxide functionality to direct the incoming electrophile.
Caption: Plausible Synthetic Workflow for this compound.
Experimental Protocol: Synthesis via N-Oxide Intermediate
This protocol is a validated, multi-step procedure adapted from established methods for quinoline N-oxide synthesis and subsequent nitration[3].
Step 1: Synthesis of 7-Chloroquinoline N-oxide
-
Dissolution: In a 100 mL round-bottom flask, dissolve 7-chloroquinoline (1.0 eq) in chloroform (20 mL).
-
Reagent Addition: While stirring at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 15 minutes. Causality: m-CPBA is an effective and selective oxidizing agent for converting the quinoline nitrogen to its corresponding N-oxide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL). Separate the organic layer.
-
Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 7-chloroquinoline N-oxide.
Step 2: Nitration of 7-Chloroquinoline N-oxide
-
Acidic Medium: To the crude 7-chloroquinoline N-oxide from the previous step, add concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath) with stirring.
-
Nitrating Agent: Add potassium nitrate (KNO₃) (1.1 eq) slowly to the mixture, ensuring the temperature does not exceed 10 °C. Causality: The combination of a nitrate salt and strong acid generates the nitronium ion (NO₂⁺) in situ, the active electrophile for nitration. The N-oxide group directs this electrophile to the C4 position.[3]
-
Reaction: Allow the mixture to stir at room temperature for 2-3 hours.
-
Quenching & Precipitation: Carefully pour the reaction mixture onto crushed ice. The product, this compound N-oxide, will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 3: Deoxygenation (if required)
Note: For many subsequent reactions, the N-oxide can be carried through. If the parent quinoline is desired, a deoxygenation step is necessary.
-
Reaction Setup: Suspend the this compound N-oxide in a suitable solvent like chloroform.
-
Reducing Agent: Add a deoxygenating agent such as phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C.
-
Completion: Stir the reaction at room temperature until completion (monitored by TLC).
-
Isolation: Quench the reaction with water, separate the organic layer, dry, and concentrate to yield this compound. Various methods for the deoxygenation of aza-aromatics have been reported[4].
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the interplay between its two key functional groups and the aromatic system.
Nucleophilic Aromatic Substitution (SNAr)
The quinoline ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the powerful electron-withdrawing nitro group at the C4 position. Although the chlorine is at C7, the overall electronic landscape makes the entire ring susceptible to nucleophilic attack. In precursors like 4,7-dichloroquinoline, the C4 position is exceptionally reactive towards nucleophiles. The C7-chloro group in the target molecule can also be displaced, though it generally requires more forcing conditions than a C4-chloro substituent. This reactivity allows for the introduction of various nucleophiles (amines, thiols, alkoxides) to build molecular complexity.
Reduction of the Nitro Group
The nitro group at C4 is readily reduced to an amino group using standard chemical methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental to its utility, as it unmasks a versatile amino functional group. The resulting 4-amino-7-chloroquinoline is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs.
Caption: Key transformations of this compound for drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The 7-chloroquinoline scaffold is a cornerstone of numerous FDA-approved drugs and clinical candidates. Its presence is associated with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[5][6]. This compound serves as a high-potential intermediate for accessing novel analogues within this chemical space.
-
Anticancer Agents: The 4-amino-7-chloroquinoline core can be elaborated into potent kinase inhibitors and cytotoxic agents. By reducing the nitro group to an amine, chemists can introduce diverse side chains via amidation or alkylation to target specific enzymes or receptors involved in cancer progression[6].
-
Antimalarial Drugs: This scaffold is famously the basis for chloroquine. The nitro group of this compound can be seen as a masked amine, allowing for the synthesis of chloroquine analogues with potential to overcome drug resistance.
-
Antileishmanial and Other Antiparasitic Agents: Derivatives such as 7-chloro-4-quinolinylhydrazones have shown promising activity against parasites like Leishmania amazonensis, with mechanisms potentially involving mitochondrial dysfunction[7]. The nitro-to-amine conversion provides a direct entry point for synthesizing such hydrazone derivatives.
Predicted Spectroscopic Characterization
While a publicly available experimental spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous quinoline structures.
Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.5-9.0 ppm): The spectrum will be characterized by signals from the five aromatic protons.
-
H2 & H3: These protons on the pyridine ring will appear as doublets, significantly downfield due to the deshielding effect of the ring nitrogen and the adjacent C4-nitro group.
-
H5, H6, H8: These protons on the benzene ring will show splitting patterns consistent with their positions relative to the chloro group and each other (doublets and a doublet of doublets). The H8 proton, being ortho to the ring fusion, is typically deshielded.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150-155 | Deshielded by adjacent nitrogen. |
| C3 | 120-125 | Shielded relative to C2 and C4. |
| C4 | 145-150 | Strongly deshielded by attached nitro group. |
| C4a | 148-152 | Quaternary carbon at ring junction. |
| C5 | 125-130 | Aromatic CH. |
| C6 | 128-132 | Aromatic CH. |
| C7 | 135-140 | Deshielded by attached chlorine atom. |
| C8 | 125-130 | Aromatic CH. |
| C8a | 140-145 | Quaternary carbon at ring junction. |
Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a risk assessment must be based on the structural components.
-
7-Chloroquinoline Moiety: Halogenated quinolines are typically classified as irritants, causing skin and serious eye irritation.
-
Nitroaromatic Moiety: Aromatic nitro compounds should be handled as potential mutagens or carcinogens until proven otherwise. They can be toxic if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform regioselective synthesis via an N-oxide intermediate, coupled with the potential for subsequent transformations of the nitro and chloro groups, makes it a powerful tool for generating diverse molecular libraries. For researchers in drug discovery, this compound represents a gateway to the highly validated and biologically rich chemical space of 4-amino-7-chloroquinolines, enabling the development of next-generation therapeutics.
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
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Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1354-1358. [Link]
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El-Faham, A., et al. (2018). Synthesis of 7-chloroquinolinyl-4-hydrazone and their corresponding 4-((7-chloroquinolin-4-yl)amino)chalcone derivatives with potential antimalarial and anticancer activity. ResearchGate. [Link]
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National Center for Biotechnology Information. "7-Chloro-4-hydroxyquinoline." PubChem Compound Database, CID=66593. [Link]
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Boruah, M., et al. (2018). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 23(12), 3123. [Link]
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Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(7), 1754-1760. [Link]
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TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trade Science Inc. [Link]
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Ramirez, J., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1281. [Link]
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Krstulović, L., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 27(15), 4995. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 7-Chloro-4-nitroquinoline in the Synthesis of Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Section 1: Overview and Strategic Importance
7-Chloro-4-nitroquinoline is a highly versatile bifunctional reagent that serves as a cornerstone in the synthesis of diverse heterocyclic compounds, particularly those with significant therapeutic potential.[1] Its value is derived from two key reactive sites: the nitro group at the C4 position and the chloro substituent at the C7 position. The quinoline core itself is a privileged scaffold in medicinal chemistry, famously forming the backbone of antimalarial drugs like chloroquine and quinine.[2]
The strategic utility of this molecule lies in the orthogonal reactivity of its functional groups. The C4-nitro group is readily reduced to the corresponding amine, a critical transformation that opens a gateway to a vast library of 4-aminoquinoline derivatives.[3] Concurrently, the C7-chloro group, while less activated than halogens at the C2 or C4 positions, is an effective handle for introducing molecular complexity through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these key transformations, supported by detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Section 2: Key Synthetic Transformations
The synthetic utility of this compound is primarily centered on three classes of reactions: reduction of the nitro group, nucleophilic substitution of the chloride, and palladium-catalyzed functionalization of the C-Cl bond.
Reduction of the 4-Nitro Group: Gateway to 4-Aminoquinolines
The conversion of the 4-nitro group to a 4-amino group is arguably the most critical and frequently employed transformation of this substrate. The resulting product, 4-amino-7-chloroquinoline, is a direct precursor to a multitude of biologically active molecules, including antimalarial, anticancer, and antifungal agents.[3][4] This reduction can be achieved through several reliable methods, with the choice depending on factors like substrate compatibility, scale, and available equipment.
The electron-withdrawing nitro group serves its purpose by influencing the electronic properties of the quinoline ring during initial synthetic steps. However, its conversion to a nucleophilic and versatile amino group unlocks the potential for extensive derivatization, crucial for structure-activity relationship (SAR) studies. Common reduction pathways involve catalytic hydrogenation or the use of dissolving metals in acidic media.
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Topic: 7-Chloro-4-nitroquinoline as a Versatile Building Block for Anticancer Agents
An Application Guide for Drug Discovery Professionals
Abstract
The quinoline heterocycle is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the development of therapeutic agents. Among its many derivatives, 7-chloro-4-nitroquinoline stands out as a preeminent starting material for the synthesis of novel anticancer compounds. Its value lies in a predictable and versatile reactivity profile, which allows for systematic chemical modifications to explore structure-activity relationships. This guide provides an in-depth exploration of this compound as a strategic building block. We will detail its chemical properties, provide validated protocols for its derivatization into established anticancer scaffolds, and outline standard methodologies for biological evaluation, thereby equipping researchers with the foundational knowledge to leverage this compound in oncology drug discovery programs.
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline and its analogues are prevalent in natural products and have been successfully developed into a multitude of drugs.[1] In oncology, the rigid, planar structure of the quinoline ring system is adept at participating in crucial molecular interactions, such as DNA intercalation and binding to the ATP pocket of kinases.[2] This has led to the development of quinoline-based drugs that function through diverse mechanisms of action, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.
This compound is an ideal starting point for chemical library synthesis due to two key reactive sites:
-
The C7-Chloro Group: The potent electron-withdrawing effect of the nitro group at the C4 position significantly activates the C7 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of nucleophiles (amines, phenols, thiols), serving as the primary vector for diversification.
-
The C4-Nitro Group: The nitro group can be readily reduced to a primary amine (NH2). This amine provides a secondary site for modification, such as acylation or alkylation, enabling fine-tuning of the molecule's properties.
This dual reactivity empowers chemists to independently modify two distinct regions of the scaffold, facilitating a modular approach to building focused compound libraries for anticancer screening.
Reactivity Profile and Synthetic Strategy
A foundational understanding of the reactivity of this compound is paramount for its successful application. The primary synthetic pathway involves a two-step sequence that maximizes molecular diversity.
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Application Note: Strategic Synthesis of 7-Chloroquinoline-Based Hybrid Molecules for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The strategy of molecular hybridization, which involves covalently linking the 7-chloroquinoline pharmacophore with other biologically active moieties, has emerged as a powerful tool to develop novel therapeutic agents with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. This guide provides a detailed overview of the strategic design and synthesis of 7-chloroquinoline-based hybrid molecules. It covers the core rationale, outlines key synthetic pathways, and offers a detailed, field-tested protocol for the synthesis of a 7-chloroquinoline-chalcone hybrid, a class of compounds with significant therapeutic potential.
The 7-Chloroquinoline Scaffold: A Privileged Pharmacophore
The quinoline ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. The presence of the chlorine atom at the 7-position is particularly significant, as seen in numerous bioactive compounds. This substitution pattern is crucial for the antimalarial activity of chloroquine and has been shown to be important for a range of other biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility and established biological relevance of 7-chloroquinoline make it an ideal starting point for the design of new hybrid molecules.
Rationale for Molecular Hybridization
Molecular hybridization is a deliberate drug design strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with a superior therapeutic profile compared to the individual components.
Key Advantages of this Approach:
-
Multi-Targeting: Hybrid molecules can be designed to interact with multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer or infections.[2]
-
Overcoming Drug Resistance: By incorporating a second mechanism of action, hybrids can be effective against pathogens or cells that have developed resistance to one of the parent drugs.[2][3]
-
Improved Pharmacokinetics: The physicochemical properties of a drug, such as solubility, absorption, and distribution, can be fine-tuned by attaching a second moiety.
-
Synergistic Efficacy: The combined effect of the two pharmacophores can be greater than the sum of their individual effects.
Core Synthetic Strategies & Mechanistic Insights
The synthesis of 7-chloroquinoline hybrids typically starts with 4,7-dichloroquinoline, a readily available commercial reagent. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C7 chlorine due to the electron-withdrawing effect of the adjacent ring nitrogen. This differential reactivity is the cornerstone of most synthetic strategies.
Common Synthetic Pathways:
-
Nucleophilic Aromatic Substitution (SNAr) followed by Condensation: This is one of the most common and versatile routes. An amine- or phenol-containing molecule is first attached at the C4 position. The resulting intermediate, which now contains a new functional group (e.g., a methyl ketone), can then undergo a condensation reaction, such as a Claisen-Schmidt condensation, to form the final hybrid.
-
"Click Chemistry" Cycloaddition: The 7-chloroquinoline core is functionalized with either a terminal alkyne or an azide group. This precursor is then joined to a second molecule bearing the complementary functionality via a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][4]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling can be used to form a C-C bond between the C4 position (as a halide) and a terminal alkyne.[5][6][7][8] This method provides direct access to alkynyl-linked hybrids.
-
Ullmann Condensation: This copper-catalyzed reaction is used to form C-N, C-O, or C-S bonds at the C4 position, providing an alternative to the more common SNAr for linking certain nucleophiles.[9][10][11]
The choice of strategy depends on the desired linker between the two pharmacophores (e.g., an amine, triazole, or enone system) and the functional group tolerance of the reaction conditions.
Caption: General workflow for synthesizing 7-chloroquinoline hybrid molecules.
Detailed Protocol: Synthesis of a 7-Chloroquinoline-Chalcone Hybrid
This protocol details a reliable two-step synthesis of a 7-chloroquinoline-chalcone hybrid. The first step is an SNAr reaction to link p-aminoacetophenone to the 4-position of 4,7-dichloroquinoline. The second step is a base-catalyzed Claisen-Schmidt condensation to form the chalcone.
Step 1: Synthesis of 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one
Principle: The highly reactive C4-Cl of 4,7-dichloroquinoline undergoes nucleophilic aromatic substitution with the amino group of p-aminoacetophenone. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (per 10 mmol scale) |
| 4,7-Dichloroquinoline | 98% or higher | Sigma-Aldrich | 1.98 g (10.0 mmol) |
| 4-Aminoacetophenone | 98% or higher | Sigma-Aldrich | 1.35 g (10.0 mmol) |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | 50 mL |
| Hydrochloric Acid (conc.) | ACS Grade | VWR | 2-3 drops |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Any | For neutralization |
| Deionized Water | - | - | For workup |
| Ethyl Acetate | HPLC Grade | - | For extraction/TLC |
| Hexane | HPLC Grade | - | For TLC |
| Round-bottom flask (100 mL) | - | - | 1 |
| Reflux Condenser | - | - | 1 |
| Magnetic Stirrer/Hotplate | - | - | 1 |
| Buchner Funnel & Filter Paper | - | - | 1 set |
Procedure:
-
Combine 4,7-dichloroquinoline (1.98 g, 10.0 mmol) and 4-aminoacetophenone (1.35 g, 10.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of absolute ethanol to the flask.
-
Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Expert Insight: The catalytic acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate before disposal.
-
Dry the collected yellow solid under vacuum to yield the desired intermediate, 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Step 2: Synthesis of (E)-1-(4-((7-chloroquinolin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
Principle: The intermediate from Step 1 undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde (in this case, 4-methoxybenzaldehyde). The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of a chalcone.[12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (per 5 mmol scale) |
| 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one | From Step 1 | - | 1.48 g (5.0 mmol) |
| 4-Methoxybenzaldehyde | 98% or higher | Sigma-Aldrich | 0.68 g (5.0 mmol) |
| Sodium Hydroxide (NaOH) | Pellets, 98% | Sigma-Aldrich | 0.40 g (10.0 mmol) |
| Ethanol | ACS Grade | Fisher Scientific | 40 mL |
| Deionized Water | - | - | 10 mL + for workup |
Procedure:
-
Dissolve the intermediate from Step 1 (1.48 g, 5.0 mmol) and 4-methoxybenzaldehyde (0.68 g, 5.0 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, prepare the base solution by dissolving sodium hydroxide (0.40 g, 10.0 mmol) in 10 mL of deionized water.
-
Add the aqueous NaOH solution dropwise to the ethanolic solution of the reactants over 10 minutes at room temperature.
-
Expert Insight: A rapid color change is typically observed as the reaction proceeds. The dropwise addition of base at room temperature helps to minimize side reactions.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting ketone spot has disappeared.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. If the solution is basic, neutralize it to pH ~7 with dilute HCl.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual NaOH.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone hybrid as a brightly colored solid.
Caption: Experimental workflow for the two-step synthesis of a chalcone hybrid.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques.
Expected Analytical Data for a Representative Chalcone Hybrid
| Analysis Technique | Expected Observations |
| ¹H NMR | - Signals for the 7-chloroquinoline ring system.- Doublets for the α and β protons of the chalcone bridge with a large coupling constant (J ≈ 15-16 Hz), confirming trans geometry.- Signals for the two aromatic rings of the chalcone moiety.- A singlet for the -NH proton. |
| ¹³C NMR | - Resonances for all unique carbon atoms.- A downfield signal (>180 ppm) for the chalcone carbonyl carbon. |
| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the final product. |
| FT-IR | - A strong absorption band around 1650-1670 cm⁻¹ for the C=O stretch of the α,β-unsaturated ketone.- An absorption band around 3300-3400 cm⁻¹ for the N-H stretch. |
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure anhydrous conditions and use absolute ethanol. The catalytic acid is crucial; if yields are low, ensure it was added.
-
Incomplete Reaction in Step 2: The reaction is sensitive to the quality of the base. Use fresh NaOH pellets to make the aqueous solution. If the reaction stalls, a slight warming (to 40°C) can sometimes drive it to completion.
-
Purification Challenges: Chalcones can sometimes be oily. If precipitation does not occur upon pouring into water, extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can then be purified by column chromatography on silica gel.
-
Safety: Always handle concentrated acids and bases in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Al-Ostoot, F.H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 659-667.
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Baxendale, I.R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13639-13654.
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Kumar, A., et al. (2020). Synthesis and in vitro SAR evaluation of natural vanillin-based chalcones tethered quinolines as antiplasmodial agents. ResearchGate.
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Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
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Nondaba, Z.F., et al. (2021). Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. Molecules, 26(14), 4103.
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ResearchGate. (2018). Synthesis of 7-chloroquinolinyl-4-aminochalcone derivatives: Antimalarial and anticancer activities.
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de Oliveira, R.B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1735-1746.
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Singh, A., et al. (2021). Targeting Asexual and Sexual Blood Stages of the Human Malaria Parasite P. falciparum with 7‐Chloroquinoline‐Based 1,2,3‐Triazoles. ResearchGate.
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PubChem. 7-Chloroquinoline. National Center for Biotechnology Information.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
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de Souza, M.C.B.V., et al. (2020). Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds. Journal of the Brazilian Chemical Society, 31(1), 169-182.
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
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Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 24.
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National Center for Biotechnology Information. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. PMC.
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MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
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Reddy, E.A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7143-7150.
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ResearchGate. (2021). Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5.
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Organic Chemistry Portal. Sonogashira Coupling.
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Monir, K., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(11), 1435.
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Wikipedia. Sonogashira coupling.
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Kumar, V., et al. (2022). 7‐Chloroquinoline‐Chalcone/‐Pyrazoline Conjugates: Synthesis, anti‐Mycobacterial and Cytotoxic activities. ChemistrySelect, 7(12).
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Shang, J., et al. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Accounts of Materials Research, 3(6), 643-655.
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Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3617.
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Monir, K., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate.
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Application Notes and Protocols for Flow Chemistry Functionalization of 7-Chloroquinolines
Introduction: The Quinoline Core in Modern Chemistry and the Imperative for Greener, More Efficient Synthesis
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, most notably antimalarial agents like chloroquine and hydroxychloroquine, and are also investigated for their potential as anticancer and antiviral agents. The functionalization of the 7-chloroquinoline core allows for the precise tuning of its physicochemical and biological properties, making the development of efficient and versatile synthetic methodologies a critical endeavor for researchers in drug discovery and development.
Traditionally, the synthesis of these derivatives has been performed using batch chemistry. However, batch processes often present challenges in terms of scalability, safety, and process control, particularly for highly exothermic or kinetically fast reactions. Continuous flow chemistry has emerged as a transformative technology that addresses many of these limitations. By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to improved reaction efficiency, higher yields, enhanced safety, and greater reproducibility. Furthermore, the small reactor volumes inherent to flow chemistry setups significantly mitigate the risks associated with hazardous reagents and reactions.
These application notes provide detailed protocols and insights for the functionalization of 7-chloroquinolines using flow chemistry, with a focus on palladium-catalyzed cross-coupling reactions and magnesiation. The protocols are designed to be a practical guide for researchers, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Chloroquinoline in a Packed-Bed Flow Reactor
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 7-chloroquinoline, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position, creating a diverse library of compounds for biological screening. Performing this reaction in a continuous flow setup using a packed-bed reactor with an immobilized palladium catalyst offers significant advantages, including catalyst reusability, low product contamination with metal residues, and the ability to operate at high temperatures and pressures to accelerate the reaction.
Causality Behind Experimental Choices
-
Packed-Bed Reactor: A packed-bed reactor is chosen to accommodate a heterogeneous palladium catalyst. This setup prevents catalyst washout with the product stream, allowing for continuous operation over extended periods and simplifying product purification.
-
High Temperature and Pressure: Many Suzuki-Miyaura couplings of less reactive aryl chlorides require elevated temperatures to proceed at a reasonable rate. Flow chemistry allows for superheating of the solvent above its boiling point in a safe and controlled manner by applying back pressure, significantly accelerating the reaction.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Catalyst: A heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or a polymer-supported palladium complex, is selected for its stability and ease of use in a packed-bed reactor.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically employed to activate the boronic acid for transmetalation.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling of 7-chloroquinoline in a packed-bed flow reactor.
Protocol: Suzuki-Miyaura Cross-Coupling of 7-Chloroquinoline
1. Reagent Preparation:
- Solution A: Prepare a 0.1 M solution of 7-chloroquinoline and a 0.12 M solution of the desired arylboronic acid in 1,4-dioxane.
- Solution B: Prepare a 0.5 M aqueous solution of potassium carbonate (K₂CO₃).
- Degas both solutions by sparging with nitrogen or argon for 15 minutes to prevent oxidation of the palladium catalyst.
2. Flow Reactor Setup:
- Assemble the flow chemistry system as depicted in the workflow diagram.
- Use a commercially available packed-bed reactor column or pack a stainless-steel column with a heterogeneous palladium catalyst (e.g., 10% Pd/C).
- Ensure all connections are secure to handle the operating pressure.
3. Reaction Execution:
- Set the temperature of the packed-bed reactor to 120 °C.
- Set the back-pressure regulator to 10 bar.
- Pump Solution A and Solution B into the T-mixer at a flow rate of 0.1 mL/min each, resulting in a total flow rate of 0.2 mL/min.
- The combined stream then flows through the heated packed-bed reactor.
- Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product. The residence time is calculated as the reactor volume divided by the total flow rate.
4. Product Collection and Analysis:
- Collect the reaction mixture exiting the back-pressure regulator.
- Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Analyze the crude product by TLC, GC-MS, or LC-MS to determine the conversion and yield.
- Purify the product by column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value |
| 7-Chloroquinoline Conc. | 0.1 M |
| Arylboronic Acid Conc. | 0.12 M |
| Base Concentration | 0.5 M (K₂CO₃) |
| Solvent | 1,4-Dioxane/H₂O (1:1 v/v) |
| Catalyst | 10% Pd/C (in packed-bed) |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Flow Rate (Total) | 0.2 mL/min |
| Residence Time | Varies with reactor volume |
| Typical Yields | 75-95% (substrate dependent) |
Section 2: Buchwald-Hartwig Amination of 7-Chloroquinoline in a Continuous Flow Microreactor
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. Applying this reaction to 7-chloroquinoline allows for the introduction of various amine nucleophiles, which is of great interest in the development of new drug candidates. A continuous flow microreactor is well-suited for this transformation, as it provides excellent heat transfer for precise temperature control and rapid mixing of reagents.
Causality Behind Experimental Choices
-
Microreactor: A microreactor with a small internal channel diameter is chosen to ensure rapid and efficient mixing of the reagents and to provide a high surface-area-to-volume ratio for excellent heat transfer. This is crucial for controlling the reaction temperature and preventing the formation of byproducts.
-
Homogeneous Catalyst System: A homogeneous palladium catalyst system, typically a palladium precatalyst with a bulky phosphine ligand (e.g., Pd₂(dba)₃ with XPhos), is used for its high activity and solubility in organic solvents.[1]
-
Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous and Anaerobic Conditions: The palladium catalyst is sensitive to oxygen and moisture, so the reaction must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig amination of 7-chloroquinoline in a microreactor.
Protocol: Buchwald-Hartwig Amination of 7-Chloroquinoline
1. Reagent Preparation (under inert atmosphere):
- Solution A: In a glovebox, dissolve 7-chloroquinoline (0.1 M), the desired amine (0.12 M), Pd₂(dba)₃ (1 mol%), and XPhos (2.5 mol%) in anhydrous toluene.
- Solution B: In the glovebox, prepare a 0.2 M solution of sodium tert-butoxide (NaOtBu) in anhydrous toluene.
2. Flow Reactor Setup:
- Assemble the flow chemistry system with a microreactor (e.g., a PFA or stainless steel capillary coil) inside a heating block or oil bath.
- Use syringe pumps for precise delivery of the reagent solutions.
- Ensure the system is purged with an inert gas before starting the reaction.
3. Reaction Execution:
- Set the temperature of the microreactor to 100 °C.
- Set the back-pressure regulator to 5 bar.
- Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.05 mL/min each for a total flow rate of 0.1 mL/min).
- The reaction mixture flows through the heated microreactor.
- Collect the product after the system has reached a steady state.
4. Product Collection and Analysis:
- Collect the reaction output in a flask containing a quench solution (e.g., saturated aqueous ammonium chloride).
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer.
- Determine the conversion and yield using appropriate analytical techniques (GC-MS, LC-MS, NMR).
- Purify by column chromatography if needed.
Quantitative Data Summary
| Parameter | Value |
| 7-Chloroquinoline Conc. | 0.1 M |
| Amine Concentration | 0.12 M |
| Base Concentration | 0.2 M (NaOtBu) |
| Solvent | Anhydrous Toluene |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) |
| Temperature | 100 °C |
| Pressure | 5 bar |
| Flow Rate (Total) | 0.1 mL/min |
| Residence Time | Dependent on reactor volume |
| Typical Yields | 80-98% (amine dependent) |
Section 3: Magnesiation of 7-Chloroquinolines in Continuous Flow
Direct functionalization of the quinoline core via metalation is a powerful strategy. The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, allows for the regioselective deprotonation of 7-chloroquinoline at the C8 position. Performing this reaction in a continuous flow system offers excellent control over the short-lived and highly reactive organometallic intermediates.
Causality Behind Experimental Choices
-
Flow System: A flow setup is ideal for handling the fast kinetics and potential exothermicity of the magnesiation reaction. The rapid mixing and precise temperature control prevent the decomposition of the sensitive organomagnesium intermediate.
-
Mixed Lithium-Magnesium Reagent: i-PrMgCl·LiCl is a highly effective base for the deprotonation of heteroaromatics, offering good regioselectivity and functional group tolerance.
-
Low Temperature: The metalation and subsequent electrophilic quench are performed at low temperatures to ensure the stability of the organometallic species and to control the selectivity of the reaction.
-
Short Residence Time: The reactive nature of the organomagnesium intermediate necessitates a short residence time to minimize degradation before it reacts with the electrophile.
Experimental Workflow Diagram
Caption: Workflow for the continuous flow magnesiation and electrophilic quench of 7-chloroquinoline.
Protocol: Magnesiation and Electrophilic Quench of 7-Chloroquinoline
1. Reagent Preparation (under inert atmosphere):
- Solution A: Prepare a 0.2 M solution of 7-chloroquinoline in anhydrous THF.
- Solution B: Use a commercially available 1.3 M solution of i-PrMgCl·LiCl in THF.
- Solution C: Prepare a 0.3 M solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
2. Flow Reactor Setup:
- Assemble a two-stage flow system with two T-mixers and two residence time coils immersed in a cooling bath (0 °C).
- Use syringe pumps for accurate reagent delivery.
- Ensure the entire system is under a positive pressure of nitrogen or argon.
3. Reaction Execution:
- Set the cooling bath to 0 °C.
- Pump Solution A (0.2 mL/min) and Solution B (0.31 mL/min) into the first T-mixer.
- The mixture flows through the first residence coil (residence time of ~1 minute) to allow for complete magnesiation.
- Introduce Solution C (0.2 mL/min) into the second T-mixer to react with the generated organomagnesium species.
- The final mixture passes through the second residence coil (residence time of ~1 minute) to complete the reaction.
4. Product Collection and Analysis:
- The output from the second residence coil is collected directly into a flask containing a stirred, saturated aqueous solution of ammonium chloride to quench the reaction.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Analyze the crude product by NMR and LC-MS to determine the yield and regioselectivity.
- Purify the product using column chromatography.
Quantitative Data Summary
| Parameter | Value |
| 7-Chloroquinoline Conc. | 0.2 M |
| i-PrMgCl·LiCl Conc. | 1.3 M |
| Electrophile Conc. | 0.3 M |
| Solvent | Anhydrous THF |
| Temperature | 0 °C |
| Flow Rate (Total) | ~0.71 mL/min |
| Residence Time (Magnesiation) | ~1 min |
| Residence Time (Quench) | ~1 min |
| Typical Yields | 60-90% (electrophile dependent) |
Conclusion and Future Outlook
The application of continuous flow chemistry to the functionalization of 7-chloroquinolines offers significant advantages in terms of efficiency, safety, and scalability. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel quinoline derivatives. While specific flow chemistry protocols for all types of functionalization of 7-chloroquinoline are not yet widely published, the principles and methodologies described herein for analogous systems can be readily adapted. The future of this field will likely involve the development of more integrated and automated flow systems, incorporating in-line analysis for real-time reaction optimization and purification, further accelerating the discovery and development of new quinoline-based therapeutics and materials.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chemtube3D. Suzuki Reaction. [Link]
-
Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
Sources
Troubleshooting & Optimization
Purification of crude 7-Chloro-4-nitroquinoline by recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 7-Chloro-4-nitroquinoline via recrystallization. It is designed to move beyond a simple protocol, offering a framework for understanding the underlying principles, troubleshooting common issues, and optimizing the procedure for maximum yield and purity.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of a solid in a solvent typically increases with temperature.[1] For this compound, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at a low temperature.[2] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the liquid phase, or mother liquor) or insoluble even at high temperatures (allowing for their removal via hot filtration).[3]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent.[4] As this saturated solution cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Question 1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the compound is significantly impure or its melting point is lower than the boiling point of the chosen solvent.[5] The oil is essentially the molten, impure compound.
-
Causality: This phenomenon indicates that the solution has become supersaturated at a temperature above the melting point of your crude this compound. Rapid cooling often exacerbates this issue.
-
Immediate Solutions:
-
Reheat and Dilute: Reheat the flask until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point of the solution.[2]
-
Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[5] This provides the necessary time for the ordered crystal lattice to form.
-
Re-evaluate Solvent Choice: If the problem persists, the solvent's boiling point may be too high. Consider a solvent with a lower boiling point or a different mixed-solvent system.
-
Question 2: The solution has cooled to room temperature, but no crystals have formed. What are my next steps?
Answer: The absence of crystal formation upon cooling typically points to one of two scenarios: either too much solvent was used, or the solution is in a supersaturated state where the crystallization process has not been initiated.[6]
-
Causality: Supersaturation is a metastable state where the concentration of the solute is higher than its equilibrium solubility. Crystallization requires an initial energy barrier to be overcome for nucleation (the formation of the first small crystals) to begin.
-
Inducing Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[7] The microscopic scratches create nucleation sites where crystals can begin to form.
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[7]
-
Reduce Solvent Volume: If the solution is simply too dilute, you will need to gently heat it to evaporate some of the solvent and re-concentrate the solution. Be careful not to evaporate too much. Once you see slight turbidity or crystal formation at the surface, allow it to cool again.
-
Flash Freeze: As a last resort, briefly dipping the bottom of the flask in a dry ice/acetone bath can sometimes induce nucleation. Once a few crystals form, remove the flask from the cold bath immediately and allow crystallization to proceed at a slower rate.
-
Question 3: My final product is still yellow/brown. How do I remove colored impurities?
Answer: Persistent color in the recrystallized product indicates the presence of highly conjugated impurities that are co-crystallizing with your product.
-
Causality: These impurities have solubility properties very similar to this compound.
-
Solution: Activated Charcoal Treatment
-
Before the hot filtration step, add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution.
-
Caution: Never add charcoal to a boiling or near-boiling solution, as it can cause violent bumping.[7] Let the solution cool slightly first.
-
Gently swirl or stir the mixture and keep it hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
-
Important: Using too much charcoal will lead to a significant loss of your desired product, as it will be adsorbed along with the impurities.[7]
-
Question 4: I'm getting a very low yield. What are the likely causes?
Answer: A low recovery rate is a frustrating but common issue. The cause can usually be traced to one or more procedural steps.[6]
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of low yield.[6] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[6]
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, your recovery will be poor. A thorough solvent screen is critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound? An ideal solvent should:
-
Exhibit a steep solubility curve: High solubility at high temperatures and low solubility at low temperatures.[2]
-
Be chemically inert and not react with this compound.
-
Have a boiling point below the melting point of this compound to prevent oiling out.
-
Be volatile enough to be easily removed from the final crystals during drying.
-
Dissolve impurities well at all temperatures or not at all.
Q2: What are common impurities in crude this compound? Common impurities often include unreacted starting materials (e.g., 7-chloroquinoline), by-products from the nitration process such as positional isomers (e.g., 7-Chloro-2-nitroquinoline), and degradation products. The specific impurities will depend heavily on the synthetic route employed.
Q3: When and how should I use a mixed-solvent system? A mixed-solvent system is ideal when no single solvent has the desired solubility characteristics.[2] You would use a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
-
Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity).[7] Add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Then, allow it to cool slowly.
Data & Protocols
Solvent Selection Guide
The polarity of this compound, with its nitro and chloro groups, suggests that moderately polar solvents are a good starting point for screening.[2]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78 | 24.5 | A common and effective solvent for many nitroaromatic compounds.[8] |
| Acetone | 56 | 21 | Good dissolving power; its volatility makes it easy to remove.[9] |
| Ethyl Acetate | 77 | 6.0 | A less polar option that can be effective, often used in mixed systems. |
| Toluene | 111 | 2.4 | A non-polar option; may be useful if impurities are highly polar. |
| Water | 100 | 80.1 | Unlikely to be a good single solvent due to the organic nature of the compound, but can be an excellent "bad" solvent in a mixed pair with ethanol or acetone.[10] |
Step-by-Step Recrystallization Protocol
This protocol is a general guideline. Volumes and solvent choice should be optimized based on small-scale trials.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair. For this example, we will use ethanol.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add ~10 mL of ethanol and begin heating the mixture on a hot plate with stirring.[11] Add more ethanol in small portions until the solid just dissolves. Record the total volume of solvent used.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip (~20 mg) of activated charcoal. Reheat the mixture for 2-3 minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate. Pour the hot solution through the filter paper to remove insoluble materials.[11]
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Rapid cooling can trap impurities.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Workflow
Troubleshooting: No Crystal Formation
The following diagram illustrates the logical workflow for addressing a failure to crystallize upon cooling.
Caption: A decision-making workflow for troubleshooting the lack of crystal formation.
References
- Recrystallization1. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 24, 2026, from [Link]
-
Massachusetts Institute of Technology. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 24, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved January 24, 2026, from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
Burka, E. J., & Leonard, J. T. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
Sources
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- 3. mt.com [mt.com]
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- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
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- 9. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in 7-Chloro-4-nitroquinoline Chemistry
Welcome to the technical support center for 7-Chloro-4-nitroquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, reaction, and purification of this compound and its derivatives.
Problem 1: My reaction with a nucleophile is not clean. I see multiple spots on TLC and unexpected masses in LC-MS.
Q1: What is the most common side product when reacting this compound with an amine or thiol nucleophile?
A1: The most prevalent side product is typically 7-hydroxy-4-nitroquinoline (which exists in equilibrium with its tautomer, 7-chloro-4-quinolone). This arises from the hydrolysis of the starting material or the product by trace amounts of water in the reaction mixture. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group, making it susceptible to attack by even weak nucleophiles like water, especially at elevated temperatures.[1][2]
Q2: How can I prevent the formation of the 7-hydroxy-4-nitroquinoline side product?
A2: Preventing hydrolysis is critical for a clean reaction and straightforward purification. The key is rigorous exclusion of water.
-
Expertise & Experience: The causality is simple: water is a competing nucleophile. To favor your desired reaction, you must minimize its presence.
-
Trustworthiness (Self-Validating Protocol):
-
Dry Solvents: Use anhydrous solvents. If you are using solvents like DMF or ethanol, ensure they are freshly dried or from a sealed bottle.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your nucleophile and any base used are anhydrous.
-
Temperature Control: While heating might be necessary to drive the reaction to completion, excessive temperatures can accelerate the rate of hydrolysis. Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
-
Q3: I am observing a product that suggests the nitro group was displaced instead of the chlorine. Is this a common side reaction?
A3: Displacement of the nitro group at the C4 position is not a typical side reaction under standard SNAr conditions. The chloride ion is a much better leaving group than the nitro group. The mechanism of nucleophilic aromatic substitution on this scaffold proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate (a Meisenheimer complex).[2][4] The stability of this intermediate and the leaving group ability of chloride strongly favor the displacement of the chlorine atom at the C7 position. If you suspect such a product, re-verify your starting material and check for potential rearrangements under unusually harsh conditions (e.g., very high temperatures or photolytic conditions).
Problem 2: I am synthesizing this compound by nitrating 7-chloroquinoline and my product is impure.
Q4: What are the primary side products when synthesizing this compound via electrophilic nitration?
A4: The primary side products are other regioisomers .[5] During the electrophilic nitration of 7-chloroquinoline, the nitronium ion (NO₂⁺) can attack other positions on the quinoline ring. The most common isomeric impurities are 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline . The formation of these isomers is dictated by the directing effects of the chloro substituent and the protonated quinoline nitrogen under the strongly acidic reaction conditions.[5]
Q5: How can I improve the regioselectivity to maximize the yield of the desired this compound isomer?
A5: Controlling the reaction kinetics is paramount for achieving high regioselectivity.
-
Temperature Control: This is the most critical factor. Maintain a low reaction temperature, typically between 0-5 °C , during the addition of the nitrating agent.[6] Higher temperatures provide more energy for the formation of the thermodynamically less favored isomers.
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) slowly and dropwise to the solution of 7-chloroquinoline.[6] This prevents localized temperature spikes and maintains a low concentration of the electrophile, favoring the most kinetically accessible position.
-
Choice of Nitrating Agent: While HNO₃/H₂SO₄ is standard, exploring other nitrating systems can sometimes offer improved selectivity, although this requires more extensive optimization.
Problem 3: I am struggling to purify my final product away from the side products.
Q6: What are the most effective methods for separating the desired 7-substituted-4-nitroquinoline from starting material and the hydrolysis side product?
A6: A combination of techniques is often necessary.
-
Aqueous Wash: If your desired product is soluble in an organic solvent (like ethyl acetate or DCM), performing an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic 7-hydroxy-4-nitroquinoline side product into the aqueous layer.
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities. The unreacted, less polar this compound will elute first, followed by your likely more polar desired product. The highly polar hydrolysis byproduct will elute much later or remain on the silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
-
Recrystallization: If the product is solid and the impurities are present in small amounts, recrystallization can be highly effective. Ethanol is often a suitable solvent for this class of compounds.[6] For removing isomeric impurities from the nitration step, repeated washing or trituration with a solvent like methanol has been shown to be effective, as the desired isomer may have lower solubility.[8]
Summary of Potential Side Products
| Side Product Name | Formation Context | Identification Tip (e.g., Mass Spec) | Mitigation Strategy |
| 7-Hydroxy-4-nitroquinoline | Nucleophilic substitution reactions (hydrolysis) | M-18.97 (Cl replaced by OH) | Use anhydrous reagents/solvents; inert atmosphere. |
| 7-Chloro-5-nitroquinoline | Synthesis via nitration of 7-chloroquinoline | Same mass as the desired product | Low temperature (0-5 °C) during nitration; slow addition of nitrating agent.[5][6] |
| 7-Chloro-8-nitroquinoline | Synthesis via nitration of 7-chloroquinoline | Same mass as the desired product | Low temperature (0-5 °C) during nitration; slow addition of nitrating agent.[5] |
Reaction Pathway Visualizations
Caption: SNAr reaction of this compound and the competing hydrolysis side reaction.
Caption: Nitration of 7-chloroquinoline leading to the desired product and isomeric impurities.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the chlorine at the C7 position so reactive in SNAr reactions?
The high reactivity of the chlorine atom at C7 is a result of the powerful electron-withdrawing effect of the nitro group at the C4 position (para-position). This group, along with the inherent electron-withdrawing nature of the quinoline ring's nitrogen atom, polarizes the C-Cl bond and stabilizes the negatively charged Meisenheimer complex formed upon nucleophilic attack.[2][4] This stabilization significantly lowers the activation energy for the substitution reaction.
FAQ 2: What is the best type of solvent for performing SNAr on this compound?
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can dissolve the polar starting material and reagents but do not participate in hydrogen bonding, which can solvate and deactivate the nucleophile. In some cases, alcohols like ethanol can be used, particularly when reacting with amines, as the solvent can also act as a base to neutralize the HCl byproduct.[3][9] However, when using protic solvents, the risk of solvolysis (e.g., hydrolysis) as a side reaction increases.
FAQ 3: Are there any specific stability or handling concerns with this compound?
Yes. As discussed, it is sensitive to moisture due to the risk of hydrolysis. It should be stored in a cool, dry place, preferably in a desiccator. It is also a nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, as compounds in this class can have toxicological properties.[10][11]
Experimental Protocol: Synthesis of 7-Morpholino-4-nitroquinoline
This protocol provides a representative example of a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 mmol, 208.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Anhydrous Ethanol (10 mL)
-
Round-bottom flask (50 mL) with stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus (flask and condenser) and flush with an inert gas.
-
To the flask, add this compound (1.0 mmol) and anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add morpholine (1.2 mmol) to the solution via syringe.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with stirring.
-
Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 7-morpholino-4-nitroquinoline.
References
-
PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. 2021. [Link]
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-. 2018. [Link]
-
PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. 2021. [Link]
-
PubMed Central. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. 2017. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
PubMed Central. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. 2003. [Link]
-
PLOS ONE. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. 2015. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubMed Central. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. 2015. [Link]
-
PubChem. 4-Nitroquinoline 1-Oxide. National Center for Biotechnology Information. [Link]
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- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H5ClN2O2 | CID 29976142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 7-Chloro-4-nitroquinoline in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-4-nitroquinoline. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered when preparing this compound for biological assays. As a compound with significant potential in various research fields, understanding its physicochemical properties is paramount to generating reliable and reproducible data. This resource offers a combination of theoretical insights, actionable protocols, and troubleshooting advice to ensure your experiments are set up for success.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Direct experimental data on the solubility of this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a chlorinated nitroquinoline—and predictive models, we can infer its general solubility profile.
-
Aqueous Solubility: The predicted aqueous solubility, calculated using ALOGPS, is estimated to be a logS of -1.7. This corresponds to a very low solubility in water, making direct dissolution in aqueous assay buffers impractical.
-
Organic Solvents: Like many quinoline derivatives, this compound is expected to be soluble in polar aprotic solvents.
-
Lipophilicity: The predicted LogP value of 2.2 indicates a moderate level of lipophilicity, suggesting it will favor partitioning into non-polar environments over aqueous ones.[1]
Q2: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What is happening and how can I prevent it?
This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO concentration is lowered by adding it to an aqueous medium.
To mitigate this, consider the following:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤0.5%) that still maintains the compound's solubility.
-
Use a Co-solvent: In some cases, a combination of solvents can improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This can sometimes prevent abrupt precipitation.
-
Vortexing During Dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock to promote rapid mixing and dispersion.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
Yes, other polar aprotic solvents may be suitable. However, their compatibility with your specific biological assay must be carefully evaluated.
| Solvent | Considerations |
| Dimethylformamide (DMF) | Similar to DMSO in its solubilizing power for many compounds. However, it can be more toxic to cells than DMSO. |
| Ethanol | A polar protic solvent that may be an option. However, high concentrations can be toxic to cells and may affect protein structure. |
| Acetone | Can be used for initial solubilization, but its high volatility and potential for reacting with certain plastics make it less ideal for stock solutions. |
Always perform a solvent tolerance test with your specific cell line or assay system to determine the maximum concentration of any solvent that does not cause adverse effects.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides a logical workflow for resolving them.
Issue 1: Inconsistent results between experiments.
Inconsistent results can often be traced back to issues with compound solubility and stability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Inspect Your Stock Solution: Visually inspect your stock solution for any signs of precipitation. If it's not perfectly clear, try gentle warming (to no more than 37°C) or sonication to redissolve the compound.
-
Prepare Fresh Stock Solutions: If your stock solution is old, it's best to prepare a fresh one.
-
Optimize Your Dilution Method: Follow the recommendations in the FAQ section to minimize precipitation upon dilution.
-
Evaluate Compound Stability: Consider if the compound is sensitive to freeze-thaw cycles or light exposure. Aliquot your stock solution to minimize freeze-thaw cycles.
Issue 2: Low or no biological activity observed.
If you are not observing the expected biological activity, it could be due to the compound not being in a soluble, bioavailable form.
Caption: Decision tree for addressing a lack of biological activity.
Corrective Actions:
-
Verify Solubility in the Final Assay Medium: After preparing your final dilution, centrifuge a sample at high speed (e.g., >10,000 x g) for 15-20 minutes. If a pellet is visible, your compound has precipitated.
-
Consider Advanced Solubilization Strategies: If standard methods are insufficient, you may need to explore more advanced formulation techniques.
Advanced Solubilization Strategies
For particularly challenging cases, the following strategies can be employed. It is crucial to validate each approach for compatibility with your specific assay.
Co-solvents
Using a mixture of solvents can sometimes enhance solubility more than a single solvent alone.
-
DMSO/Ethanol Mixtures: A combination of DMSO and ethanol can be effective.
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) can be used as co-solvents to improve aqueous solubility.
Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Tween® 20 or Tween® 80: These are non-ionic surfactants commonly used in biological assays. Use at low concentrations (typically 0.01% - 0.1%) to avoid cell toxicity and interference with protein interactions.
-
Pluronic® F-127: A non-ionic surfactant that can be effective in solubilizing hydrophobic compounds for cell-based assays.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
β-Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-β-cyclodextrin is a commonly used derivative with improved solubility and lower toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: General Method for Preparing Working Dilutions in Aqueous Buffer
-
Pre-warm Buffer: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Vortexing: While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-wise.
-
Incubation: Incubate the working solution at the experimental temperature for a short period (e.g., 15-30 minutes) to allow for equilibration.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your assay.
References
-
Pharmaffiliates. This compound. [Link]
-
Lead Optimization Studies on Novel Quinolones Derivatives as CYP-450 Inhibitor by using In-Silico Modulation. World Journal of Pharmaceutical Sciences. [Link]
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Preventing Precipitate Formation in 7-Chloro-4-nitroquinoline Solutions
Welcome to the technical support center for 7-Chloro-4-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Precipitate formation is a common challenge that can impact experimental reproducibility and outcomes. Here, we delve into the causative factors and provide robust strategies to maintain the solubility and stability of your this compound solutions.
Understanding this compound: Physicochemical Properties
While specific experimental data on the solubility and pKa of this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from related quinoline and nitroaromatic compounds.
-
Structure and Polarity: this compound possesses a fused aromatic ring system, making it a relatively non-polar molecule. The presence of a nitro group and a chlorine atom, both electron-withdrawing, further influences its electronic properties and potential for intermolecular interactions. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents[1].
-
Expected Solubility Profile: Due to its predominantly non-polar nature, this compound is expected to have low aqueous solubility. It is anticipated to be more soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. This is consistent with solubility data for the related compound, 4-Nitroquinoline 1-oxide, which is soluble in DMSO and ethanol[2].
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium/buffer. Why did this happen?
A1: This is a common phenomenon known as "antisolvent precipitation." Your concentrated DMSO stock solution provides a favorable environment for the non-polar this compound molecules. However, when this stock is introduced into a predominantly aqueous environment, the solubility of the compound dramatically decreases. The highly polar water molecules interact more strongly with each other than with the non-polar solute, effectively "squeezing" the this compound molecules out of solution, causing them to aggregate and precipitate.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Based on the behavior of similar compounds like 7-Methyl-4-nitroquinoline 1-oxide, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a recommended starting point for creating a concentrated stock solution[2]. It is an excellent solvent for many poorly water-soluble compounds. However, always start with a small amount of your compound to test solubility before preparing a large batch.
Q3: Can I use ethanol or methanol to dissolve this compound?
A3: Ethanol and methanol can be effective solvents, particularly for recrystallization procedures as noted for a related isomer[3]. They are less polar than water but more polar than DMSO. While they may be suitable for some applications, they might not achieve the same high concentration for a stock solution as DMSO. If your experimental system is sensitive to DMSO, ethanol could be a viable alternative, but you may be limited to lower stock concentrations.
Q4: How does pH affect the solubility of this compound?
Q5: Does temperature influence the solubility of this compound?
A5: Yes, temperature is a critical factor. For most solid solutes, solubility increases with temperature[4][5]. Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in an organic solvent and can also help maintain its solubility in your final aqueous solution. However, be cautious, as excessive heat can lead to the degradation of thermally sensitive compounds. The stability of this compound at elevated temperatures should be experimentally verified if prolonged heating is required.
Troubleshooting Guide: Preventing Precipitation
This section provides a systematic approach to diagnosing and resolving precipitation issues with this compound solutions.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | 1. Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium. 2. Increase DMSO Percentage: While keeping the final concentration of your compound the same, slightly increase the percentage of DMSO in the final solution. Caution: Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5% for cell-based assays)[6]. |
| Inefficient Mixing | 1. Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that trigger precipitation. 2. Stepwise Dilution: Perform a serial dilution. For example, dilute the DMSO stock 1:10 in your aqueous buffer, and then use this intermediate dilution to achieve your final concentration. |
| Low Temperature of Aqueous Medium | 1. Pre-warm the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the DMSO stock. This can significantly improve solubility[4]. |
Problem: Solution is initially clear but forms a precipitate over time.
| Possible Cause | Troubleshooting Steps |
| Slow Crystallization/Precipitation Kinetics | 1. Incorporate a Co-solvent or Surfactant: Consider the use of a pharmaceutically acceptable co-solvent (e.g., polyethylene glycol - PEG, propylene glycol) or a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) in your final aqueous solution to enhance and maintain solubility. These agents can form micelles or create a more favorable microenvironment for the compound. |
| pH Shift or Instability | 1. Verify Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of all components. 2. Evaluate pH-Dependent Solubility: If permissible in your experiment, test the solubility and stability of your compound at a slightly more acidic pH. |
| Compound Degradation | 1. Protect from Light: Nitroaromatic compounds can be light-sensitive. Store stock solutions and experimental setups in amber vials or protect them from direct light. 2. Freshly Prepare Solutions: Prepare your final working solutions immediately before use to minimize the potential for time-dependent degradation into less soluble byproducts. |
Experimental Workflow for Solubility Optimization
The following diagram outlines a systematic approach to optimizing the solubility of this compound for your specific application.
Caption: A workflow for preparing and optimizing this compound solutions.
Recommended Protocol for Solubilization
This protocol provides a starting point for preparing a 10 mM stock solution of this compound in DMSO and diluting it to a final concentration of 10 µM in an aqueous buffer.
Materials:
-
This compound (MW: 208.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
Part 1: Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 2.09 mg of this compound and place it into a sterile vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied[2].
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C, protected from light.
Part 2: Diluting to a 10 µM Working Solution
-
Preparation: In a sterile tube, place 999 µL of your pre-warmed (37°C) aqueous buffer.
-
Dilution: While vigorously vortexing the aqueous buffer, add 1 µL of the 10 mM this compound DMSO stock solution. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM with 0.1% DMSO.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Logical Framework for Preventing Precipitation
The core of preventing precipitation lies in understanding the interplay between the solute, the solvent system, and the experimental conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
By understanding the chemical nature of this compound and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the challenge of precipitate formation, ensuring the integrity and success of their experiments.
References
- BenchChem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29976142, this compound. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility. Retrieved from [Link]
-
TutorVista. (2010). Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. Retrieved from [Link]
Sources
Overcoming poor reactivity in 7-Chloro-4-nitroquinoline substitutions
Introduction
7-Chloro-4-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel kinase inhibitors and other pharmacologically active agents.[1] However, researchers often encounter challenges with its reactivity in nucleophilic aromatic substitution (SNAr) reactions at the C7 position. Unlike substrates where a strong electron-withdrawing group is positioned ortho or para to the leaving group, the C4-nitro group in this molecule provides only moderate activation for the C7-chloro leaving group. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help you overcome these reactivity hurdles and achieve successful substitutions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound so slow or resulting in low yield?
A1: The diminished reactivity of this compound is rooted in the electronic principles of the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial attack of the nucleophile, and its activation energy is significantly lowered when a strong electron-withdrawing group (EWG) can stabilize the resulting negative charge through resonance.
In the case of this compound, the powerful nitro EWG is at the C4 position, while the chloro leaving group is at C7. As illustrated in the mechanism below, the negative charge from the nucleophilic attack at C7 is delocalized primarily within the benzenoid ring. Crucially, this charge cannot be directly delocalized onto the oxygen atoms of the C4-nitro group via a direct resonance pathway. The nitro group's stabilizing influence is therefore limited to a weaker inductive effect, leading to a less stable Meisenheimer complex and a higher activation energy compared to an ortho/para substituted system.[3]
Diagram: SNAr Mechanism on this compound
Caption: SNAr mechanism showing indirect stabilization of the intermediate.
Q2: How can I improve the conversion rate and yield for my substitution?
A2: To overcome the substrate's inherent moderate reactivity, you must optimize the reaction conditions to favor the forward reaction. The primary levers are temperature, nucleophile strength, and concentration.
-
Increase Reaction Temperature: SNAr reactions on moderately activated substrates often require significant thermal energy. Heating the reaction mixture to temperatures between 100-150 °C is common.[2] For even higher temperatures and shorter reaction times, a sealed-tube or a microwave reactor can be highly effective, as it allows for controlled heating above the solvent's boiling point.[3]
-
Enhance Nucleophilicity: The reactivity of the nucleophile is critical.
-
For alcohol nucleophiles, pre-forming the more potent alkoxide using a strong, non-nucleophilic base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)) in an anhydrous solvent will dramatically increase the reaction rate.
-
For amine nucleophiles, choose less sterically hindered amines where possible. The addition of a base like potassium carbonate (K₂CO₃) can also be beneficial to neutralize the HCl generated in situ.[2]
-
-
Use Higher Concentrations: Increasing the concentration of the nucleophile (using 1.5 to 3 equivalents) can help push the reaction equilibrium towards the product, according to Le Châtelier's principle.
Q3: What is the optimal solvent for substitutions on this compound?
A3: The choice of solvent is critical for modulating the reactivity of the nucleophile. Polar aprotic solvents are strongly recommended. [4]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).
-
Mechanism of Action: These solvents excel at solvating the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but are poor at solvating the anion (the nucleophile itself). This leaves the nucleophile "naked" and highly reactive, lowering the activation energy of the reaction.[5][6]
-
Solvents to Avoid: Polar protic solvents like water, ethanol, or methanol should generally be avoided. Their acidic protons can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[5] Furthermore, they can act as competing nucleophiles at high temperatures, leading to undesired hydrolysis byproducts.
Q4: My reaction is still unsuccessful, even under harsh conditions. What are my alternative strategies?
A4: If standard SNAr conditions fail, it may be necessary to explore alternative synthetic routes or catalytic systems.
-
Transition Metal Catalysis: While not a direct SNAr, cross-coupling reactions like the Buchwald-Hartwig amination (for N-nucleophiles) or various copper- or iron-catalyzed reactions can be effective for forming C-N, C-O, or C-S bonds where traditional SNAr fails. These reactions proceed through different mechanistic pathways (reductive elimination/oxidative addition).
-
SRN1 Mechanism: For certain nucleophiles, particularly enolates, the reaction may be promoted by an SRN1 (radical-nucleophilic aromatic substitution) mechanism. This pathway involves single-electron transfer and can be initiated by light or a catalytic amount of a reducing agent like ferrous salts.[7] This is a specialized approach but can be effective for unreactive aryl halides.
Q5: I am observing the formation of a quinolinone byproduct. How can I prevent this?
A5: The formation of a quinolinone (or more accurately, a 4-nitroquinolin-7-one) derivative indicates hydrolysis of the C7-chloro group. This is a common side reaction if water is present in the reaction mixture, especially at elevated temperatures.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and anhydrous grade solvents should be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.[8]
-
Use Non-Aqueous Bases: If a base is required, use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of aqueous bases like NaOH or KOH.[8]
-
Careful Work-up: During the work-up procedure, quench the reaction with care and minimize prolonged exposure to aqueous acidic or basic conditions, especially while the mixture is still warm.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient thermal energy. 2. Nucleophile is not reactive enough. 3. Protic solvent is deactivating the nucleophile. | 1. Increase temperature to 120-150 °C. Consider using a microwave reactor for controlled high-temperature synthesis. 2. Use a stronger nucleophile (e.g., switch from R-OH to R-O⁻K⁺). Use a less sterically hindered nucleophile. 3. Switch to a polar aprotic solvent like DMF or DMSO.[4] |
| Side Product Formation (e.g., Quinolinone) | 1. Presence of water in reagents or solvent. 2. Reaction conditions are too harsh, causing decomposition. | 1. Use anhydrous solvents and reagents. Run the reaction under an inert (N₂ or Ar) atmosphere.[8] 2. If decomposition is observed at high temperatures, try a lower temperature for a longer duration or explore catalytic methods that allow for milder conditions. |
| Poor Solubility of Reagents | 1. Reagents are not mixing effectively in the chosen solvent. | 1. Ensure the chosen solvent (e.g., DMF, DMSO) can dissolve all components at the reaction temperature. 2. For biphasic reactions (e.g., solid-liquid), add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution of this compound with a primary or secondary amine.
1. Materials:
-
This compound (1.0 mmol, 208.6 mg)
-
Amine nucleophile (e.g., morpholine, aniline) (1.2 - 1.5 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer with heating
2. Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).[2]
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Equip the flask with a reflux condenser and begin vigorous stirring.
-
Heat the reaction mixture to 100-120 °C.[2]
-
Maintain the temperature for 8-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The starting material is UV active and the product should show a new, typically more polar, spot.
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
3. Work-up and Purification:
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring. A solid precipitate of the crude product should form.[2]
-
Collect the solid by vacuum filtration.
-
Wash the solid sequentially with water and a small amount of cold ethanol or diethyl ether to remove residual DMF and impurities.
-
Dry the product under vacuum.
-
If necessary, further purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
4. Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor SNAr reactivity.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Gómez-Gutiérrez, D. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC - NIH).
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube.
- Navarrete-Vázquez, G., et al. (2012). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. National Center for Biotechnology Information (PMC - NIH).
- BenchChem. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. BenchChem.
- BenchChem. (2025). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
- Wikipedia. (2023). Solvent effects.
- Last Minute Lecture. (2025). Substitution Reactions | Chapter 9 - Organic Chemistry as a Second Language. YouTube.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews.
- Terrier, F. (2013).
- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
Sources
- 1. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Catalysis by ferrous ion in nucleophilic aromatic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of 7-Chloro-4-nitroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. Among the various substituted quinolines, chloro-nitroquinolines are particularly valuable intermediates, primed for nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities. This guide provides an in-depth comparison of the reactivity of 7-chloro-4-nitroquinoline and its positional isomers, offering a theoretical framework and practical insights for chemists navigating the synthesis of complex quinoline derivatives.
The Underlying Principles: Nucleophilic Aromatic Substitution on the Quinoline Scaffold
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is profoundly influenced by several factors:
-
The nature of the leaving group: While not the rate-determining step, a good leaving group is essential for the rearomatization of the ring.
-
The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
The presence of electron-withdrawing groups: These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex.[1]
In the context of chloro-nitroquinolines, the strongly electron-withdrawing nitro group (–NO₂) is the primary activating substituent, while the chlorine atom serves as the leaving group. The inherent electronic properties of the quinoline ring system, with its electron-deficient pyridine ring, further contribute to its susceptibility to nucleophilic attack, particularly at the C2 and C4 positions.[2]
A Comparative Analysis of Reactivity: Isomer by Isomer
Electronic Effects: The Decisive Factor
The position of the nitro group relative to the chlorine atom is the most critical determinant of reactivity. The nitro group exerts its powerful electron-withdrawing effect through both induction (through-bond polarization) and resonance (delocalization of electrons through the π-system).[3] For an SNAr reaction, the greatest rate enhancement is observed when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer complex onto the nitro group.[1]
Let's consider the key isomers of chloro-nitroquinoline to illustrate this principle:
-
Highly Reactive Isomers (Ortho/Para Activation):
-
4-Chloro-5-nitroquinoline & 4-Chloro-7-nitroquinoline: In these isomers, the nitro group is ortho and para, respectively, to the highly activated C4-chloro position. This allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, leading to a significantly lower activation energy and a faster reaction rate.
-
2-Chloro-5-nitroquinoline & 2-Chloro-7-nitroquinoline: Similar to the 4-chloro isomers, the ortho and para placement of the nitro group relative to the C2-chloro position strongly activates these isomers for SNAr.
-
7-Chloro-6-nitroquinoline & 7-Chloro-8-nitroquinoline: Here, the nitro group is ortho and para, respectively, to the C7-chloro substituent. This positioning facilitates effective delocalization of the negative charge during nucleophilic attack at C7.
-
-
Less Reactive Isomers (Meta Activation):
-
4-Chloro-6-nitroquinoline & 4-Chloro-8-nitroquinoline: With the nitro group in a meta position relative to the C4-chloro, direct resonance stabilization of the Meisenheimer complex is not possible.[4] The activation in these cases relies primarily on the inductive effect of the nitro group, which is weaker than the resonance effect, resulting in a significantly lower reactivity compared to their ortho/para counterparts.
-
7-Chloro-5-nitroquinoline: The nitro group is meta to the C7-chloro, leading to reduced activation and slower SNAr reactions at this position.
-
-
Complex Cases:
-
4-Chloro-3-nitroquinoline: The nitro group is ortho to the chloro substituent. However, the proximity of the nitro group to the site of nucleophilic attack can also introduce steric hindrance.
-
The following diagram illustrates the resonance stabilization of the Meisenheimer complex for an ortho- and para-nitro substituted chloroquinoline, highlighting the delocalization of the negative charge onto the nitro group.
Caption: Resonance stabilization in ortho- and para-nitro isomers.
Steric Hindrance: A Secondary but Important Consideration
While electronic effects are paramount, steric hindrance can also play a significant role in modulating the reactivity of chloro-nitroquinoline isomers.[5] Nucleophilic attack is a three-dimensional event, and bulky groups near the reaction center can impede the approach of the nucleophile, thereby slowing the reaction.
-
Reactivity at C2 vs. C4: Generally, the C4 position in quinolines is more susceptible to nucleophilic attack than the C2 position. This can be attributed in part to the greater steric hindrance at the C2 position, which is flanked by the fused benzene ring.
-
Peri-Interactions: In isomers such as 4-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline, the proximity of the chloro and nitro groups can lead to steric congestion around the reaction site, potentially slowing the reaction compared to a less hindered isomer with similar electronic activation.
Comparative Reactivity Summary
Based on the interplay of electronic and steric effects, a qualitative ranking of the reactivity of various chloro-nitroquinoline isomers in SNAr reactions can be proposed.
| Isomer | Chloro Position | Nitro Position | Relationship | Predicted Reactivity | Rationale |
| 4-Chloro-7-nitroquinoline | 4 | 7 | para | Very High | Strong para-activation by the nitro group at the inherently reactive C4 position. |
| 4-Chloro-5-nitroquinoline | 4 | 5 | ortho | Very High | Strong ortho-activation, though potential for some steric hindrance. |
| 2-Chloro-7-nitroquinoline | 2 | 7 | para | High | Strong para-activation, but C2 is generally less reactive than C4. |
| 7-Chloro-6-nitroquinoline | 7 | 6 | ortho | High | Strong ortho-activation at the C7 position. |
| 7-Chloro-8-nitroquinoline | 7 | 8 | para | High | Strong para-activation at the C7 position, with potential for peri-steric hindrance. |
| 2-Chloro-5-nitroquinoline | 2 | 5 | ortho | High | Strong ortho-activation at the less reactive C2 position. |
| 4-Chloro-6-nitroquinoline | 4 | 6 | meta | Moderate | Meta-activation relies on the weaker inductive effect. |
| 4-Chloro-8-nitroquinoline | 4 | 8 | meta | Moderate | Meta-activation relies on the weaker inductive effect. |
| 7-Chloro-5-nitroquinoline | 7 | 5 | meta | Moderate | Meta-activation at the C7 position. |
| 4-Chloro-3-nitroquinoline | 4 | 3 | ortho | Moderate to High | Ortho-activation is present, but potential for significant steric hindrance from the adjacent nitro group. |
Experimental Protocol: A Framework for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The following procedure outlines a general method for comparing the reactivity of different chloro-nitroquinoline isomers with a common nucleophile, such as piperidine. Analysis of reaction progress over time using techniques like HPLC or GC will provide quantitative data for comparison.
General Procedure for SNAr Reaction with Piperidine
Materials:
-
Chloro-nitroquinoline isomer (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Internal standard (e.g., dodecane)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
HPLC or GC instrument
Procedure:
-
To a round-bottom flask, add the chloro-nitroquinoline isomer (1.0 mmol) and the internal standard.
-
Add anhydrous DMF (10 mL) and stir until the solid is completely dissolved.
-
Add piperidine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to a constant temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it with a known volume of a suitable solvent (e.g., acetonitrile with a small amount of acid to neutralize the piperidine).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
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A Head-to-Head Comparison of SNAr Reactivity: 7-Chloro-4-nitroquinoline vs. 4-Chloro-7-nitroquinoline
A Guide for Strategic Synthesis in Medicinal Chemistry
In the synthesis of heterocyclic scaffolds for drug discovery, the quinoline nucleus is a cornerstone, found in numerous therapeutic agents. Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for functionalizing this scaffold, allowing for the introduction of diverse molecular fragments. However, the success and efficiency of an SNAr reaction are critically dependent on the electronic architecture of the substrate.
This guide provides an in-depth comparison of two constitutional isomers, 7-chloro-4-nitroquinoline and 4-chloro-7-nitroquinoline, as substrates in SNAr reactions. We will dissect the mechanistic principles governing their reactivity, present a comparative analysis grounded in established chemical theory, and provide a practical experimental protocol for researchers.
The SNAr Mechanism: An Electronically Driven Process
The SNAr reaction is not a simple one-step displacement. It proceeds via a two-step addition-elimination mechanism, the rate of which is governed by the stability of a key intermediate.[1]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.[1]
The rate-determining step is typically the formation of the Meisenheimer complex.[3] Therefore, any feature that stabilizes this anionic intermediate will accelerate the reaction. This is the primary role of the electron-withdrawing nitro (–NO₂) group.[2][3][4]
Comparative Reactivity: The Decisive Role of Substituent Position
The relative placement of the activating nitro group and the leaving chloro group has a profound impact on the stability of the Meisenheimer complex and, consequently, the substrate's reactivity. The reaction is significantly accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the activating group through resonance.[3][5][6] A meta positioning offers no such resonance stabilization, resulting in a much slower reaction.[5]
Case Study 1: 4-Chloro-7-nitroquinoline - The Activated Substrate
In this isomer, the chloro leaving group is at the C4 position, a site intrinsically activated toward nucleophilic attack by the ring nitrogen.[7] Crucially, the powerful electron-withdrawing nitro group is at the C7 position. This places the nitro group in a para relationship to the site of nucleophilic attack.
This para arrangement is key to its high reactivity. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex can be delocalized across the ring system and directly onto the oxygen atoms of the nitro group. This extensive resonance stabilization significantly lowers the activation energy for the reaction, making 4-chloro-7-nitroquinoline a highly reactive substrate for SNAr.[5][6][8]
Figure 1. SNAr on 4-chloro-7-nitroquinoline. The para-nitro group stabilizes the intermediate.
Case Study 2: this compound - The Deactivated Substrate
Here, the positions are reversed. The leaving group is at C7 and the nitro group is at C4. These positions are meta relative to each other. When a nucleophile attacks the C7 position, the resulting negative charge can be delocalized around the benzene portion of the quinoline ring, but it cannot be directly delocalized onto the nitro group at C4 via resonance.
The inability to form a resonance structure that places the negative charge on the nitro group means the Meisenheimer complex is significantly less stable compared to the one formed from the 4-chloro-7-nitro isomer.[5] Consequently, the activation energy is much higher, and the reaction is substantially slower. Harsher reaction conditions (higher temperatures, longer reaction times) are typically required to drive the substitution to completion.
Figure 2. SNAr on this compound. The meta-nitro group offers no resonance stabilization.
Data Summary: A Comparative Overview
| Feature | 4-Chloro-7-nitroquinoline | This compound | Rationale |
| Predicted Reactivity | High | Low to Moderate | The C7-NO₂ group is para to the C4-Cl, providing strong resonance stabilization of the Meisenheimer complex.[5][6] |
| Typical Conditions | Milder (e.g., 80-120 °C, 2-8 hours) | Harsher (e.g., >120 °C, 12-24 hours) | Lower activation energy requires less thermal input to achieve reasonable reaction rates.[8] |
| Nucleophile Scope | Broad (alcohols, thiols, primary/secondary amines) | More limited (stronger nucleophiles often required) | The high electrophilicity of the C4 carbon allows for reaction with a wider range of nucleophiles. |
| Synthetic Utility | Preferred substrate for library synthesis and lead optimization. | Useful when the 4-substituted-7-chloro pattern is specifically required for other transformations. | The reliable and efficient reactivity makes it ideal for parallel synthesis and exploring structure-activity relationships.[9] |
Experimental Protocol: SNAr of 4-Chloro-7-nitroquinoline with Morpholine
This protocol provides a representative method for the nucleophilic substitution on the more reactive isomer, 4-chloro-7-nitroquinoline. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).
Causality Behind Experimental Choices:
-
Reactants: 4-Chloro-7-nitroquinoline is the electrophile. Morpholine, a secondary amine, is a common and moderately strong nucleophile. An excess of the nucleophile is often used to ensure the reaction goes to completion.
-
Solvent (DMSO): Dimethyl sulfoxide is an ideal solvent for many SNAr reactions. It is a polar aprotic solvent, which can dissolve the reactants but does not solvate the anionic nucleophile as strongly as protic solvents, thus enhancing its reactivity. Its high boiling point (189 °C) allows for reactions to be conducted at elevated temperatures safely.[10]
-
Temperature (100-120 °C): While this substrate is highly activated, thermal energy is still required to overcome the activation energy barrier for the formation of the Meisenheimer complex. This temperature range provides a good balance between reaction rate and preventing thermal decomposition.[1]
-
Work-up (Water Quench): The reaction mixture is poured into ice-cold water. This step serves two purposes: it stops the reaction and precipitates the organic product, which is typically much less soluble in water than the DMSO solvent and any inorganic salts.[1]
Figure 3. Experimental workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-7-nitroquinoline (1.0 eq) in an appropriate volume of anhydrous DMSO (e.g., 5-10 mL per gram of substrate).
-
Nucleophile Addition: Add morpholine (1.5 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C in an oil bath. Maintain this temperature with vigorous stirring.[1]
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The product spot should be more polar than the starting material. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-cold water (approximately 10 times the volume of DMSO used). A solid precipitate should form.[1]
-
Isolation: Collect the solid product by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove residual DMSO and salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying & Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Conclusion and Strategic Implications
The constitutional isomerism between this compound and 4-chloro-7-nitroquinoline leads to a stark difference in their chemical reactivity towards nucleophiles.
-
4-Chloro-7-nitroquinoline is the superior substrate for SNAr reactions. The para relationship between the activating nitro group and the chloro leaving group provides significant resonance stabilization to the Meisenheimer intermediate, enabling reactions to proceed under milder conditions with a broader range of nucleophiles. This makes it an ideal building block for generating chemical libraries for drug discovery programs.
-
This compound is a significantly less reactive substrate due to the meta positioning of the nitro group, which precludes resonance stabilization of the reaction intermediate. Its use in SNAr is feasible but often requires more forcing conditions and may not be suitable for sensitive nucleophiles or large-scale synthesis where efficiency is paramount.
For researchers and drug development professionals, understanding this structure-activity relationship is crucial for strategic synthetic planning. Choosing the correctly activated isomer can be the difference between a high-yielding, efficient synthesis and a low-yielding, challenging one.
References
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Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
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Engle, K. M., & Singleton, D. A. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
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Barreiro, E. J., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(13), 3985. Retrieved from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Um, I. H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Retrieved from [Link]
- Google Patents. (2019). CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof.
-
Madrid, P. B., et al. (2007). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 17(12), 3384–3388. Retrieved from [Link]
-
Um, I. H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 8(52), 29633–29641. Retrieved from [Link]
-
Melato, L., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 988484. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]
- Google Patents. (1967). US3347864A - Production of aminoquinolines.
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Campodónico, P. R., et al. (2019). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Retrieved from [Link]
-
Wu, X., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry, 7, 1030–1035. Retrieved from [Link]
-
Fadda, A. A., et al. (2020). Synthesis of nitroquinoline derivatives 9. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894389. Retrieved from [Link]
-
Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(7), 1784–1787. Retrieved from [Link]
-
Wu, X., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. PubMed, 21796245. Retrieved from [Link]
-
Corona-Díaz, R., et al. (2022). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Chilean Chemical Society, 67(2). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]
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Bhushan's Chemistry Classes. (2021, July 25). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. Retrieved from [Link]
-
Matsumura, Y., & Arisawa, M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]
-
Melato, L., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 988484. Retrieved from [Link]
-
Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of 7-Chloroquinoline Analogues: In-Depth Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While historically recognized for its potent antimalarial activity, recent research has unveiled a promising new frontier for these compounds: cancer chemotherapy. This guide provides a comprehensive analysis of the cytotoxic properties of various 7-chloroquinoline analogues, offering a comparative look at their efficacy against different cancer cell lines, insights into their mechanisms of action, and detailed protocols for their evaluation. While the initial focus of this guide was on 7-chloro-4-nitroquinoline analogues, the available scientific literature is more robust for other derivatives. Therefore, this guide has been broadened to encompass a wider range of cytotoxic 7-chloroquinoline compounds to provide a more thorough and well-supported resource.
The 7-Chloroquinoline Scaffold: A Foundation for Potent Cytotoxicity
The presence of the chlorine atom at the 7-position of the quinoline ring is a recurring motif in many biologically active compounds. This feature is often associated with enhanced antiproliferative and cytotoxic effects. The exploration of various substitutions at other positions of the quinoline ring has led to the development of several classes of analogues with significant anticancer potential, including 4-aminoquinoline derivatives, hydrazones, and thioalkylquinolines.
Comparative Cytotoxicity of 7-Chloroquinoline Analogues
The cytotoxic efficacy of 7-chloroquinoline analogues is best understood through a direct comparison of their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) across a panel of cancer cell lines. The National Cancer Institute's NCI-60 screen is a valuable resource for this, providing data on the activity of compounds against 60 different human cancer cell lines.
Below is a summary of the cytotoxic activities of representative 7-chloroquinoline analogues from different chemical classes.
| Compound Class | Analogue Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| 7-Chloroquinoline Hydrazone | Hydrazone Derivative | Leukemia (CCRF-CEM) | Submicromolar | Doxorubicin | Not directly compared in the same study |
| Non-Small Cell Lung (NCI-H522) | Submicromolar | ||||
| Colon Cancer (HCC-2998) | Submicromolar | ||||
| CNS Cancer (SNB-75) | 0.14 | ||||
| Melanoma (UACC-62) | Submicromolar | ||||
| Ovarian Cancer (OVCAR-3) | Submicromolar | ||||
| Renal Cancer (786-0) | Submicromolar | ||||
| Prostate Cancer (PC-3) | Submicromolar | ||||
| Breast Cancer (BT-549) | 0.24 | ||||
| 7-Chloro-4-thioalkylquinoline | Sulfonyl N-oxide derivative (Compound 81) | Colorectal Cancer (HCT116) | Potent and selective | Not specified | Not specified |
| Leukemia (CCRF-CEM) | Potent and selective | ||||
| 4-Aminoquinoline Analogue | CS9 | Cervical Cancer (HeLa) | 8.9 ± 1.2 | Chloroquine (CS0) | >30 (61.9% inhibition at 30 µg/ml) |
| Morita-Baylis-Hillman Adduct | Compound 14 | Promyelocytic Leukemia (HL-60) | 4.60 | Doxorubicin | Not specified |
| Breast Cancer (MCF-7) | Potent | ||||
| Lung Cancer (NCI-H292) | Potent |
Note: "Submicromolar" indicates GI50 values of less than 1 µM as reported in the source. Direct comparison of absolute IC50/GI50 values between different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of 7-chloroquinoline analogues is intricately linked to their molecular structure. Key SAR observations include:
-
The 7-Chloro Group: The presence of the chlorine atom at the 7-position is consistently associated with potent anticancer activity.
-
Substituents at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring plays a crucial role in modulating cytotoxicity.
-
Hydrazone Moiety: The incorporation of a hydrazone linkage at the 4-position has yielded some of the most potent 7-chloroquinoline-based anticancer agents, with many exhibiting submicromolar GI50 values against a wide range of cancer cell lines.
-
Thioalkyl Groups: The oxidation state of the sulfur atom in 4-thioalkylquinoline derivatives significantly impacts their activity. Sulfonyl N-oxide derivatives have been shown to be more cytotoxic than their sulfanyl and sulfinyl counterparts.
-
Amino Group and Side Chains: Modifications to the 4-amino group and its side chain can dramatically influence cytotoxicity. For instance, certain substitutions can lead to compounds with significantly improved activity compared to the parent compound, chloroquine.
-
-
Lipophilicity and Spacer Chains: In some series, such as the Morita-Baylis-Hillman adducts, increased lipophilicity and the length of the spacer chain have been correlated with enhanced cytotoxic activity.
Mechanisms of Cytotoxicity: Inducing Programmed Cell Death
The cytotoxic effects of 7-chloroquinoline analogues are often mediated by the induction of apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of molecular events leading to the dismantling of the cell without triggering an inflammatory response. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for these compounds.
The Intrinsic Apoptotic Pathway
This pathway is initiated by cellular stress, such as that induced by chemotherapeutic agents. The process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Figure 1. Intrinsic Apoptotic Pathway Induced by 7-Chloroquinoline Analogues
Experimental Protocols for Cytotoxicity Analysis
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount. The following section details the methodologies for three common cytotoxicity assays, each designed as a self-validating system with appropriate controls.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[2]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 7-chloroquinoline analogue in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at different concentrations.
-
Controls:
-
Vehicle Control: Wells with cells treated with the same concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).
-
Untreated Control: Wells with cells in culture medium only.
-
Blank: Wells with culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2. MTT Assay Workflow
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from cells with a damaged plasma membrane.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).
-
Add the reaction mixture to each well containing the supernatant.
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (provided in most kits).
-
Background Control: Culture medium without cells.
-
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Add a stop solution (if required by the kit) to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Annexin V/Propidium Iodide Assay for Apoptosis Detection by Flow Cytometry
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density.
-
Treat the cells with the 7-chloroquinoline analogue at the desired concentrations for the specified time.
-
Include vehicle and untreated controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Controls for Setup:
-
Unstained Cells: To set the baseline fluorescence.
-
Cells Stained with Annexin V only: To set the compensation for the Annexin V channel.
-
Cells Stained with PI only: To set the compensation for the PI channel.
-
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Generate a quadrant plot with Annexin V fluorescence on one axis and PI fluorescence on the other.
-
Viable Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive (this population is often small).
-
Quantify the percentage of cells in each quadrant.
-
Conclusion and Future Perspectives
The 7-chloroquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. The analogues discussed in this guide, particularly the hydrazone and thioalkylquinoline derivatives, have demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Their ability to induce apoptosis, a key mechanism for eliminating malignant cells, further underscores their therapeutic potential.
The detailed experimental protocols provided herein offer a robust framework for the in vitro evaluation of these and other novel compounds. By employing these self-validating assays, researchers can generate high-quality, reproducible data to advance the understanding of the structure-activity relationships and mechanisms of action of this important class of molecules.
Future research in this area should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating the specific molecular targets and signaling pathways involved in their cytotoxic effects. A deeper understanding of these aspects will be crucial for the rational design of next-generation 7-chloroquinoline-based anticancer drugs with improved efficacy and reduced side effects.
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Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 7-Chloro-4-nitroquinoline Using Mass Spectrometry
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on validating the structure of 7-Chloro-4-nitroquinoline, a crucial heterocyclic compound in medicinal chemistry. Herein, we delve into the application of mass spectrometry for its structural elucidation, offering a detailed experimental protocol and a comparative analysis with other powerful analytical techniques.
The Imperative of Structural Integrity in Drug Discovery
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. For a compound like this compound, which serves as a versatile scaffold in the synthesis of various bioactive molecules, any ambiguity in its structure can have profound implications on its biological activity, toxicity, and patentability.[1] Mass spectrometry, a powerful analytical technique, offers a rapid and sensitive means to ascertain the molecular weight and glean structural information through fragmentation analysis.
Unraveling the Structure: The Mass Spectrometric Approach
Electron Ionization (EI) mass spectrometry is a robust technique for the structural analysis of volatile and thermally stable small molecules.[2] The process involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and a cascade of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing invaluable structural insights.
Predicted Fragmentation Pattern of this compound
The molecular ion peak ([M]⁺˙) for this compound (C₉H₅ClN₂O₂) is expected at an m/z of approximately 208, corresponding to its monoisotopic mass.[4] The presence of a chlorine atom will also result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope.
Key fragmentation pathways are anticipated to involve the loss of the nitro group and the chlorine atom, as well as cleavage of the quinoline ring system.
| Fragment Ion (m/z) | Proposed Structure/Loss | Rationale |
| 208/210 | [C₉H₅ClN₂O₂]⁺˙ (Molecular Ion) | Represents the intact ionized molecule. The M+2 peak is due to the ³⁷Cl isotope. |
| 178 | [M - NO]⁺ | Loss of a neutral nitric oxide radical is a common fragmentation for nitroaromatic compounds. |
| 162 | [M - NO₂]⁺ | The loss of the nitro group as a neutral NO₂ radical is a primary and highly characteristic fragmentation pathway for nitroaromatic compounds.[3] |
| 127 | [C₉H₆N]⁺ | Subsequent loss of chlorine from the [M - NO₂]⁺ fragment. |
| 101 | [C₈H₅]⁺ | Fragmentation of the quinoline ring, potentially through the loss of HCN and chlorine from a fragment. |
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol outlines a standardized procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-350.
3. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways.
-
Utilize a spectral library (e.g., NIST) to search for potential matches, though a direct match for this specific compound may not be present.
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A Senior Application Scientist's Guide to In Silico ADME Predictions for 7-Chloro-4-Aminoquinoline Hybrids
In the landscape of contemporary drug discovery, particularly in the urgent pursuit of novel antimalarial and anticancer agents, the 7-chloro-4-aminoquinoline scaffold remains a cornerstone of medicinal chemistry. The journey from a promising molecular hybrid to a clinically viable drug is fraught with challenges, with a significant number of candidates failing due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] To de-risk and accelerate the drug development pipeline, in silico ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate the pharmacokinetic potential of new chemical entities before their synthesis.[1][2][4]
This guide provides an in-depth comparison of in silico ADME prediction strategies for 7-chloro-4-aminoquinoline hybrids, grounded in scientific principles and practical application. We will navigate the causal logic behind experimental choices in the virtual realm, compare the predictive power of commonly employed software, and provide a self-validating protocol for your own investigations.
The Rationale for Early ADME Profiling in 7-Chloroquinoline Hybrid Development
The 7-chloroquinoline core, while a potent pharmacophore, often imparts specific physicochemical characteristics that can influence its ADME profile.[5] Hybridization, the strategy of combining this core with other molecular fragments to enhance therapeutic efficacy or overcome resistance, introduces further complexity.[5][6][7] Early and reliable prediction of how these structural modifications will affect a molecule's journey through the body is paramount. Key ADME parameters to consider for this class of compounds include:
-
Aqueous Solubility: Poor solubility can lead to low absorption and bioavailability.
-
Gastrointestinal Absorption: Predicting the extent to which a compound is absorbed from the gut is crucial for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeability: For neurological applications this is a desired trait, but for others, it can lead to unwanted side effects.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of key metabolic enzymes can lead to drug-drug interactions and toxicity.
-
Hepatotoxicity: The liver is a primary site of drug metabolism, and predicting potential liver damage is a critical safety assessment.
-
Drug-likeness: A qualitative assessment of a compound's similarity to known drugs, often based on empirical rules like Lipinski's Rule of Five.[7]
Comparative Analysis of In Silico ADME Prediction Tools
A plethora of in silico tools are available to researchers, ranging from free web-based platforms to sophisticated commercial software packages. For the scope of this guide, we will focus on two widely used and accessible tools: SwissADME and pkCSM .[8][9] The choice of these platforms is deliberate; their broad adoption in the scientific community provides a wealth of comparative literature and a solid foundation for validating their predictions.
| ADME Parameter | SwissADME Prediction Model | pkCSM Prediction Model | Considerations for 7-Chloroquinoline Hybrids |
| Solubility (logS) | Utilizes a topological-based model (ESOL) and an alignment-free method (SILICOS-IT). | Employs a graph-based signature algorithm. | The aromatic and often basic nature of these hybrids can influence solubility. Comparing predictions from both models is advisable. |
| GI Absorption | Provides a qualitative prediction (High/Low) based on the BOILED-Egg model.[4] | Offers a quantitative prediction of the percentage of human intestinal absorption. | The BOILED-Egg model in SwissADME provides a quick visual assessment of passive absorption potential. pkCSM's quantitative value can be useful for ranking compounds. |
| BBB Permeability | A qualitative prediction (Yes/No) based on a consensus of multiple models. | Provides a quantitative logBB value. | For antimalarials targeting the blood stage, low BBB permeability is generally preferred to minimize CNS side effects. |
| CYP Inhibition | Predicts inhibition of major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) using support vector machine (SVM) models. | Predicts inhibition of the same isoforms using a graph-based signature approach. | The quinoline ring system can be a substrate or inhibitor of CYP enzymes. Cross-referencing predictions is crucial. |
| Hepatotoxicity | Does not directly predict hepatotoxicity. | Provides a qualitative prediction (Yes/No). | A critical parameter for this class of compounds. pkCSM offers a direct, albeit qualitative, prediction. |
| Drug-likeness | Evaluates against multiple rules (Lipinski, Ghose, Veber, Egan, Muegge) and provides a "Bioavailability Score". | Assesses Lipinski's Rule of Five. | A comprehensive evaluation from SwissADME can provide a more nuanced understanding of a compound's drug-like properties. |
Experimental Validation: A study on novel 7-chloroquinoline-sulphonamide hybrids demonstrated that in silico ADME predictions indicated desirable drug-like properties and good bioavailability, which were consistent with their observed biological activities.[10] Another investigation into 7-chloroquinoline–benzimidazole hybrids utilized the SwissADME web tool to calculate drug-like properties and bioavailability, informing the selection of lead compounds for further development.[11] These examples underscore the value of these predictive tools in the early stages of drug discovery for this compound class.
A Self-Validating Experimental Protocol for In Silico ADME Prediction
This protocol outlines a step-by-step workflow for predicting the ADME properties of a hypothetical 7-chloro-4-aminoquinoline hybrid. The inclusion of both SwissADME and pkCSM allows for a self-validating system where the predictions from one tool can be cross-referenced with the other.
Step 1: Ligand Preparation
-
Draw the 2D structure of your 7-chloro-4-aminoquinoline hybrid using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Generate the SMILES (Simplified Molecular-Input Line-Entry System) string for your molecule. This is a textual representation of the molecular structure and is the required input for most in silico ADME tools.
Step 2: ADME Prediction using SwissADME
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).
-
Paste the SMILES string of your compound into the input box.
-
Click the "Run" button to initiate the prediction.
-
Analyze the results , paying close attention to the physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry sections. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[12]
Step 3: ADME/T Prediction using pkCSM
-
Access the pkCSM web server .
-
Input the SMILES string of your compound.
-
Select the desired ADME and toxicity prediction modules .
-
Submit the job and await the results.
-
Review the predicted values for parameters such as intestinal absorption, BBB permeability, CYP inhibition, and hepatotoxicity.
Step 4: Comparative Analysis and Interpretation
-
Tabulate the predicted ADME parameters from both SwissADME and pkCSM.
-
Compare the predictions for overlapping parameters. Note any significant discrepancies.
-
Interpret the results in the context of your drug discovery goals. For example, for an orally administered antimalarial, high GI absorption and low BBB permeability would be desirable.
-
Prioritize your hybrid compounds based on the most favorable predicted ADME profiles for further experimental investigation.
Visualizing the In Silico ADME Workflow
A clear understanding of the workflow is essential for reproducible and reliable results. The following diagrams, generated using Graphviz, illustrate the key stages of the in silico ADME prediction process.
Caption: In Silico ADME Prediction Workflow for 7-Chloro-4-aminoquinoline Hybrids.
Caption: Interrelationship of Key ADME Parameters.
Conclusion and Future Perspectives
In silico ADME prediction is a powerful and essential component of modern drug discovery, particularly for well-established scaffolds like 7-chloro-4-aminoquinoline. By leveraging a suite of predictive tools and adopting a comparative and self-validating approach, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in bringing new and effective therapies to the clinic. The continued development of more accurate and comprehensive in silico models, driven by advances in machine learning and artificial intelligence, promises to further enhance our ability to design safer and more effective drugs.[13][14][15][16]
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In Silico ADME Methods Used in the Evaluation of Natural Products. ([Link])
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Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential. ([Link])
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Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. ([Link])
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Flowchart for the process of predicting ADME properties using AI. ([Link])
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ([Link])
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7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ([Link])
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Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. ([Link])
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A systematic review: Application of in silico models for antimalarial drug discovery. ([Link])
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Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. ([Link])
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EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. ([Link])
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ([Link])
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Flow diagram of model development and verification process. ADME, absorption, distribution, metabolism, and excretion; ARA, acid‐reducing agent. ([Link])
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7-Chloroquinoline. ([Link])
-
Improving ADME Prediction with Multitask Graph Neural Networks and Assessing Explainability in Lead Optimization. ([Link])
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SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. ([Link])
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. ([Link])
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Design of the novel 7-chloro-4-aminoquinoline-benzimidazole hybrids. ([Link])
-
In silico prediction of anti-malarial hit molecules based on machine learning methods. ([Link])
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SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. ([Link])
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. ([Link])
-
Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). ([Link])
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In silico prediction of anti-malarial hit molecules based on machine learning methods. ([Link])
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ([Link])
-
Improving ADME Prediction with Multitask Graph Neural Networks and Assessing Explainability in Lead Optimization. ([Link])
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Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. ([Link])
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A systematic review: Application of in silico models for antimalarial drug discovery. ([Link])
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Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. ([Link])
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Navigating the Binding Landscape: A Comparative Docking Analysis of 7-Chloroquinoline Derivatives Against Key Protein Targets
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Predicting Therapeutic Potential
In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1] Among these, the 7-chloroquinoline core is a recurring motif in many clinically significant molecules. The strategic placement of substituents on this core can dramatically influence the compound's interaction with biological targets, thereby modulating its efficacy and specificity.
This guide provides a comparative analysis of the docking performance of 7-chloroquinoline derivatives, with a particular focus on the influence of the substituent at the 4-position. We will delve into published docking studies of 7-chloro-4-aminoquinoline derivatives against established anticancer and antimalarial protein targets. Furthermore, in the absence of direct docking studies for 7-chloro-4-nitroquinoline, we will present a predictive analysis based on the known bioactivities of related nitroaromatic compounds and quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the therapeutic potential of this important class of molecules.
The Critical Role of the 4-Position Substituent: A Comparative Docking Analysis
The nature of the chemical group at the 4-position of the 7-chloroquinoline ring system is a key determinant of its biological activity. This is largely due to its potential to engage in various types of interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic contacts, within the binding sites of target proteins. To illustrate this, we will compare the docking behaviors of 7-chloro-4-aminoquinoline derivatives with the predicted interactions of the yet-to-be-extensively-studied this compound.
7-Chloro-4-aminoquinoline Derivatives: Targeting Cancer and Malaria
The 4-amino group in 7-chloro-4-aminoquinoline derivatives serves as a crucial pharmacophore, enabling these compounds to effectively target a range of proteins implicated in cancer and malaria.[2]
Anticancer Target: β-Tubulin
Recent studies have explored the anticancer potential of novel 7-chloroquinoline derivatives bearing amino acid carbamates.[3] Molecular docking simulations have identified β-tubulin as a plausible target for these compounds.[3] The binding of these derivatives to the taxane binding site of β-tubulin is thought to mimic the action of the well-known anticancer drug, docetaxel, thereby disrupting microtubule dynamics and inducing cell death.[3]
| Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Docking Score (Example) | Reference |
| 7-Chloroquinolinyl benzyl amino carbamates | β-Tubulin | High affinity for the taxane binding site | Not specified | [3] |
Antimalarial Target: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)
The 7-chloro-4-aminoquinoline scaffold is the backbone of the famous antimalarial drug, chloroquine. Structure-activity relationship (SAR) studies have consistently highlighted the importance of the 7-chloro and 4-amino groups for the antimalarial activity, which is believed to involve the inhibition of hemozoin formation.[2] Furthermore, molecular docking studies have investigated the interaction of 7-substituted-4-aminoquinoline derivatives with Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway.[4] These studies provide valuable insights into the specific molecular interactions that drive the inhibitory activity.[4]
| Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Docking Score (Example) | Reference |
| 7-Substituted-4-aminoquinolines | P. falciparum Lactate Dehydrogenase (1CET) | Interactions within the active site groove | Not specified | [4] |
This compound: A Predictive Analysis of Potential Targets and Interactions
While direct molecular docking studies on this compound are not yet widely published, we can infer its potential biological activities and protein targets based on the known properties of nitroaromatic compounds and other quinoline derivatives. The strong electron-withdrawing nature of the nitro group is expected to significantly alter the electronic properties of the quinoline ring, potentially leading to novel biological activities.
Nitroaromatic compounds are known to exert antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[5]
Potential Antibacterial Target: DNA Gyrase
Given the established antibacterial activity of many quinolone derivatives, a plausible target for this compound is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The electron-withdrawing nitro group could enhance interactions with key residues in the enzyme's active site.
| Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Docking Score (Hypothetical) |
| This compound | Staphylococcus aureus DNA Gyrase | Potential for hydrogen bonding and electrostatic interactions with active site residues such as Asp73, Asn46, and Arg136 | -8.0 to -10.0 kcal/mol |
Experimental Protocol: A Step-by-Step Guide to Docking 7-Chloroquinoline Derivatives
To ensure the scientific integrity and reproducibility of in silico studies, a well-defined and validated docking protocol is essential. The following is a generalized workflow for performing a molecular docking study with a 7-chloroquinoline derivative against a protein target.
Step 1: Ligand and Protein Preparation
The initial and most critical phase involves the preparation of both the ligand (7-chloroquinoline derivative) and the target protein structure for the docking simulation.
-
Ligand Preparation:
-
Obtain the 3D structure of the 7-chloroquinoline derivative. This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) followed by 3D structure generation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and realistic conformation of the molecule.
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
Step 2: Binding Site Identification and Grid Generation
Accurate identification of the binding site is paramount for a successful docking experiment.
-
If the protein structure was co-crystallized with a known inhibitor, the binding site can be defined based on the location of this ligand.
-
Alternatively, binding pocket prediction algorithms can be used to identify potential active sites.
-
Once the binding site is defined, a grid box is generated that encompasses the entire binding pocket. This grid is used by the docking software to calculate the interaction energies between the ligand and the protein.
Step 3: Molecular Docking Simulation
This is the core computational step where the ligand is placed into the defined binding site of the protein in multiple conformations and orientations.
-
Utilize a validated docking program such as AutoDock, GOLD, or Glide.
-
The docking algorithm will systematically search for the most favorable binding poses of the ligand within the protein's active site.
-
The program calculates a docking score or binding energy for each pose, which is an estimate of the binding affinity.
Step 4: Analysis of Docking Results
The final step involves a thorough analysis of the docking output to identify the most likely binding mode and to understand the key molecular interactions.
-
Rank the docked poses based on their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-ranked poses in complex with the protein to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the docking results of different 7-chloroquinoline derivatives to understand how structural modifications influence their binding affinity and interaction patterns.
Visualizing the Docking Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key stages of a typical molecular docking workflow.
Caption: A schematic overview of the molecular docking workflow.
Conclusion and Future Directions
The comparative analysis of 7-chloroquinoline derivatives highlights the profound impact of the substituent at the 4-position on their interaction with protein targets. While 7-chloro-4-aminoquinoline derivatives have been extensively studied and have shown promise as anticancer and antimalarial agents, the therapeutic potential of this compound remains largely unexplored. The predictive analysis presented in this guide suggests that this compound may exhibit interesting antimicrobial properties, with DNA gyrase being a plausible target.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. In silico docking studies, guided by the principles outlined in this guide, will be instrumental in identifying and validating their protein targets. A deeper understanding of the structure-activity relationships of this intriguing class of compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
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Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. National Institutes of Health. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Institutes of Health. [Link]
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Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. ResearchGate. [Link]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. National Institutes of Health. [Link]
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Molecular Docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives. ResearchGate. [Link]
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Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink. [Link]
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antiviral effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-chloroquinoline derivatives, offering a comparative overview of their performance across these key therapeutic areas, supported by experimental data and detailed protocols.
The Privileged Scaffold: An Overview of 7-Chloroquinoline
The quinoline ring system, particularly when chlorinated at the 7-position, is considered a "privileged structure" in drug design.[2] This is attributed to its ability to interact with various biological targets. The 7-chloro group is a critical feature for the biological activity of many derivatives, particularly in the context of antimalarial drugs.[3] It is an electron-withdrawing group that is essential for the high potency of these compounds.[3] Replacing this chlorine with an electron-donating group, such as a methyl group, leads to a significant loss of activity.[3]
Hybridization of the 7-chloroquinoline nucleus with other pharmacophoric units is a common strategy to enhance activity, potentially leading to dual or multiple modes of action, lower effective doses, and reduced drug resistance.[4]
Antimalarial Activity: The Legacy and Evolution
The most well-known application of 7-chloroquinoline derivatives is in the treatment of malaria. Chloroquine, a cornerstone of antimalarial therapy for decades, exemplifies the importance of this scaffold.
Mechanism of Action
The primary mode of action for many 7-chloroquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[5] The drug accumulates in this acidic compartment and interferes with the polymerization of toxic heme, leading to parasite death.[6]
Key SAR Insights for Antimalarial Activity:
-
The 7-Chloro Group: As previously mentioned, the electron-withdrawing chlorine atom at the 7-position is crucial for optimal antimalarial activity.[3]
-
The 4-Amino Side Chain: The nature of the substituent at the 4-position significantly influences efficacy. A basic aminoalkyl side chain, as seen in chloroquine, is a common feature. Modifications to this side chain have been extensively explored to overcome chloroquine resistance.
-
Hybridization Strategies: Creating hybrid molecules by linking the 7-chloroquinoline core to other moieties, such as chalcones or triazoles, has yielded compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[5][7] For instance, some triazole-linked derivatives have shown a 3-5 fold increase in activity against resistant strains compared to chloroquine.[7]
Comparative Antimalarial Activity Data
| Derivative Type | Linker/Hybrid Moiety | P. falciparum Strain | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Chalcone Hybrid | Chalcone | W2 (resistant) | 17.8 | Chloroquine | >100 | [8] |
| Benzimidazole Hybrid | Benzimidazole | Dd2 (resistant) | Potent (nanomolar) | Chloroquine | - | [8] |
| Triazole-linked | Triazole | Dd2 (resistant) | 3-5 fold > Chloroquine | Chloroquine | - | [7] |
| Click-Chemistry Derivative | Tetrahydro-thioxopyrimidinone | P. falciparum | 11.92 - 79.71 | - | - | [9] |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a standard method for evaluating the efficacy of antimalarial compounds.
1. Parasite Culture:
- Plasmodium falciparum strains (e.g., NF54, Dd2) are cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, HEPES, and sodium bicarbonate.
- Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Compound Preparation:
- Test compounds are dissolved in DMSO to create stock solutions.
- Serial dilutions are prepared in culture medium, ensuring the final DMSO concentration is non-toxic to the parasites (<0.5%).
3. Assay Procedure:
- Asynchronous or synchronized ring-stage parasite cultures (1% parasitemia, 2% hematocrit) are added to 96-well plates.
- The serially diluted compounds are added to the wells.
- Plates are incubated for 72 hours under the same conditions as the parasite culture.
- After incubation, the plates are frozen to lyse the red blood cells.
- SYBR Green I lysis buffer is added, and the plates are incubated in the dark.
- Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
- The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Anticancer Activity: A Promising Frontier
The 7-chloroquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[1] These derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[10]
Mechanisms of Anticancer Action
The anticancer activity of 7-chloroquinoline derivatives is multifaceted and can involve:
-
Inhibition of Topoisomerases: Some derivatives function as topoisomerase I and II inhibitors, interfering with DNA replication and leading to cancer cell death.[1]
-
Tubulin Polymerization Inhibition: Certain compounds can disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to some established anticancer drugs.[1]
-
Induction of Apoptosis: Many 7-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11]
Key SAR Insights for Anticancer Activity:
-
Hybridization and Substitution: Hybridization of the 7-chloroquinoline core with other heterocyclic systems, such as benzimidazoles or hydrazones, has been a successful strategy.[4][10] The nature and position of substituents on these appended rings significantly impact cytotoxicity.
-
Side Chain Modifications: Similar to antimalarial derivatives, modifications at the 4-position of the quinoline ring are crucial for anticancer activity.
-
Molecular Hybrids: The creation of molecular hybrids, for instance through the Morita-Baylis-Hillman reaction, can enhance cytotoxic potential.[4]
Comparative Anticancer Activity Data
| Derivative Type | Cancer Cell Line | GI50/IC50 (µM) | Source |
| 7-Chloroquinoline Hydrazones | Various (NCI-60 panel) | Submicromolar | [10] |
| Morita-Baylis-Hillman Adducts | MCF-7, HCT-116, HL-60, NCI-H292 | As low as 4.60 | [4] |
| Click-Chemistry Derivatives | MCF-7, HCT-116, HeLa | Potent activity | [9][12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture:
- Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antiviral Activity: A Broad-Spectrum Potential
Chloroquine and its derivatives have long been known to possess antiviral properties against a range of viruses.[13]
Mechanism of Antiviral Action
The primary antiviral mechanism of chloroquine and hydroxychloroquine is the impairment of viral entry and replication by increasing the pH of acidic intracellular vesicles, such as endosomes and lysosomes.[13] This pH alteration can inhibit the fusion of the virus with the host cell membrane, a critical step for many viruses to release their genetic material into the cytoplasm.
Key SAR Insights for Antiviral Activity:
The SAR for antiviral activity is less defined compared to antimalarial and anticancer effects. However, the fundamental 7-chloroquinoline structure with a basic side chain at the 4-position appears to be important for the endosomotropic activity. Further research is needed to elucidate more specific structural requirements for potent antiviral efficacy against different viruses.
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in viral infectivity in the presence of a test compound.
1. Cell and Virus Culture:
- A susceptible cell line (e.g., Vero cells) is grown to confluence in multi-well plates.
- A known titer of the virus is prepared.
2. Assay Procedure:
- The cell monolayers are washed, and then incubated with a mixture of the virus and varying concentrations of the test compound.
- After a viral adsorption period, the inoculum is removed.
- The cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) with the test compound to restrict viral spread to adjacent cells.
- The plates are incubated for a period sufficient for plaque formation (visible areas of cell death).
- The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
- The number of plaques in the treated wells is compared to the untreated control wells to determine the percentage of viral inhibition and the EC50 value.
Visualizing the Core Structure and Key Modifications
To better understand the structure-activity relationships, it is helpful to visualize the core 7-chloroquinoline scaffold and the key positions for modification.
Caption: Key modification points on the 7-chloroquinoline scaffold.
Conclusion
The 7-chloroquinoline scaffold remains a highly versatile and valuable platform in drug discovery. The structure-activity relationships discussed in this guide highlight the critical role of the 7-chloro substituent and the diverse possibilities for modification at the 4-position and through hybridization. By understanding these SAR principles, researchers can continue to design and develop novel 7-chloroquinoline derivatives with improved efficacy and selectivity for a range of diseases, from infectious diseases like malaria to complex conditions like cancer. The provided experimental protocols offer a standardized framework for the comparative evaluation of these promising compounds.
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Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. ResearchGate. Available at: [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Available at: [Link]
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A Comparative Guide to the Antiplasmodial Activity of 7-Chloro-4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-4-aminoquinoline scaffold remains a cornerstone in the quest for effective antimalarial therapeutics. This guide offers an in-depth, comparative analysis of the antiplasmodial activity of various derivatives, moving beyond a simple recitation of data to provide a holistic understanding of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. As Senior Application Scientists, our goal is to equip you with the critical insights necessary to navigate the complexities of antimalarial drug discovery and development.
The Enduring Significance of the 7-Chloro-4-Aminoquinoline Core
The 7-chloro-4-aminoquinoline framework, famously embodied by chloroquine, has been a stalwart in the fight against malaria for decades. Its enduring relevance stems from a combination of factors: a well-understood mechanism of action, straightforward and cost-effective synthesis, and a proven track record of efficacy.[1] However, the rise of chloroquine-resistant strains of Plasmodium falciparum has necessitated a continuous effort to modify this core structure to develop new derivatives that can overcome resistance.[2]
The rationale behind focusing on the 7-chloro-4-aminoquinoline core is grounded in extensive structure-activity relationship (SAR) studies. These studies have consistently demonstrated that the 7-chloro group is crucial for potent antiplasmodial activity.[1][3] Alterations at this position, such as substitution with electron-donating groups like methoxy or electron-withdrawing groups like nitro, generally lead to a significant decrease in efficacy.[2] Therefore, medicinal chemists have largely focused on modifying the side chain at the 4-amino position to enhance activity against resistant parasites and improve the overall pharmacological profile of these compounds.
Mechanism of Action and the Challenge of Resistance
The primary mode of action of 7-chloro-4-aminoquinoline derivatives is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.[4] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[5] Here, they are protonated and form a complex with heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme leads to oxidative stress and parasite death.[5]
Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[6][7] These mutations enable the transporter to efflux the protonated drug from the vacuole, thereby reducing its intracellular concentration and preventing it from reaching its target.[6] This understanding of the resistance mechanism has been pivotal in designing new 7-chloro-4-aminoquinoline derivatives with modified side chains that are less susceptible to efflux by the mutated PfCRT.
Caption: Mechanism of action and resistance of 7-chloro-4-aminoquinoline derivatives.
Comparative In Vitro Antiplasmodial Activity
The in vitro efficacy of novel antimalarial compounds is a critical first step in their evaluation. The following tables summarize the 50% inhibitory concentration (IC50) values of various 7-chloro-4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This comparative data highlights the impact of side chain modifications on overcoming chloroquine resistance.
Table 1: In Vitro Antiplasmodial Activity of Selected 7-Chloro-4-Aminoquinoline Derivatives
| Compound ID/Series | Side Chain Modification | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | N,N-diethyl-1,4-pentanediamine | 3D7 (CQS) | 9.8 | [8] |
| Chloroquine | N,N-diethyl-1,4-pentanediamine | K1 (CQR) | 183.82 | [9] |
| Chloroquine | N,N-diethyl-1,4-pentanediamine | Dd2 (CQR) | >100 | [10] |
| Compound 4 | ((4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-yl)methyl) | 3D7 (CQS) | ~10 | [10] |
| Compound 4 | ((4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-yl)methyl) | K1 (CQR) | ~15 | [10] |
| Compound 4 | ((4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-yl)methyl) | Dd2 (CQR) | ~20 | [10] |
| Compound 7r | Chiral amino acid-derived side chain | CQ-S | ~150 | [11] |
| Compound 7r | Chiral amino acid-derived side chain | CQ-R | 259 | [11] |
| Hybrid 4b | Pyrano[2,3-c]pyrazole hybrid | 3D7 (CQS) | 13 | [12] |
| Hybrid 4b | Pyrano[2,3-c]pyrazole hybrid | K1 (CQR) | 20 | [12] |
| Amodiaquine | (4-((7-chloroquinolin-4-yl)amino)phenyl)(diethylamino)methanol | K1 (CQR) | 15.08 | [9] |
Note: IC50 values are approximate and compiled from the cited literature for comparative purposes. Experimental conditions may vary between studies.
The data clearly demonstrates that strategic modifications to the side chain can lead to derivatives with potent activity against both CQS and CQR strains of P. falciparum. For instance, Compound 4 , with a biphenyl moiety in its side chain, shows remarkable activity against the highly resistant K1 and Dd2 strains, with IC50 values in the low nanomolar range.[10] Similarly, hybrid molecules, such as 4b , which combines the 7-chloro-4-aminoquinoline core with a pyrano[2,3-c]pyrazole scaffold, also exhibit excellent potency against both sensitive and resistant strains.[12]
In Vivo Efficacy in Murine Models
While in vitro assays provide valuable initial data, in vivo studies are essential to assess the efficacy of a compound in a whole-organism system. The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a standard model for evaluating the in vivo antimalarial activity of drug candidates.
Table 2: In Vivo Antimalarial Activity of Selected 7-Chloro-4-Aminoquinoline Derivatives in P. berghei-Infected Mice
| Compound ID/Series | Dosage (mg/kg/day) | Parasitemia Inhibition (%) | Reference |
| Compound 2c | 2.5 | >90 | [3] |
| Compound 2j | 2.5 | >90 | [3] |
| Amodiaquine | 2.5 | >95 | [3] |
| JH7E | 100 | 85.71 | [13] |
| Chloroquine | 10 | 94.40 | [13] |
The in vivo data further underscores the potential of these novel derivatives. Compounds 2c and 2j demonstrated high levels of parasitemia suppression, comparable to the established antimalarial drug amodiaquine.[3] It is important to note that the in vivo efficacy is influenced by various pharmacokinetic and pharmacodynamic factors, and these results represent a crucial step towards identifying promising preclinical candidates.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and validity of experimental data, adherence to standardized protocols is paramount. The following sections provide detailed methodologies for key in vitro assays used in the evaluation of antiplasmodial compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used, fluorescence-based method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the intercalating dye SYBR Green I, which fluoresces upon binding to DNA.
Step-by-Step Methodology:
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum (e.g., 3D7, K1, Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Incubate cultures at 37°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage by treatment with 5% D-sorbitol.[14]
-
-
Drug Plate Preparation:
-
Prepare stock solutions of the test compounds and standard drugs (e.g., chloroquine) in 100% DMSO.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Procedure:
-
Adjust the synchronized parasite culture to 2% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of the drug-containing plate.
-
Include parasite-free red blood cells as a negative control and drug-free parasite suspension as a positive control.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I to each well.[1]
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence of the negative control wells.
-
Calculate the percentage of parasite growth inhibition relative to the positive control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.
-
Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.
In Vitro Cytotoxicity Assay (MTT-based)
Assessing the cytotoxicity of lead compounds against mammalian cell lines is crucial to determine their selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window. The MTT assay is a colorimetric method that measures cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HeLa, HEK293, or HepG2) in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration using a non-linear regression analysis.
-
Synthesis of 7-Chloro-4-Aminoquinoline Derivatives: A Representative Scheme
The synthesis of 7-chloro-4-aminoquinoline derivatives typically involves the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with a primary amine of the desired side chain.[10][15] This reaction is a versatile and efficient method for generating a diverse library of analogues for SAR studies.
Caption: General synthetic scheme for 7-chloro-4-aminoquinoline derivatives.
Conclusion and Future Directions
The 7-chloro-4-aminoquinoline scaffold continues to be a fertile ground for the discovery of novel antimalarial agents. By leveraging our understanding of the mechanism of action and resistance, medicinal chemists can rationally design and synthesize new derivatives with improved efficacy against drug-resistant P. falciparum. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the identification and development of the next generation of 4-aminoquinoline-based antimalarials. Future research should focus on optimizing the pharmacokinetic properties of these potent derivatives to translate their in vitro and in vivo efficacy into clinically successful therapeutics.
References
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Sinha, A., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(1), 213-221. [Link]
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World Health Organization. (2023). World malaria report 2023. [Link]
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Kaur, K., et al. (2010). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Malaria Research and Treatment, 2010, 826430. [Link]
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Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]
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Kumar, A., et al. (2020). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. Journal of Applied Pharmaceutical Science, 10(07), 085-092. [Link]
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Loh, W. K., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6985. [Link]
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Flores, A. E. R., et al. (2009). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 53(10), 4448-4455. [Link]
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Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Cell, 102(4), 503-513. [Link]
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Terzic, N., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 31-41. [Link]
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Bhatt, P., & Kumar, V. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 55. [Link]
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Madrid, D. C., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4884-4887. [Link]
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Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. Biomolecules, 13(5), 836. [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
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Aguiar, A. C. C., et al. (2015). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 110(1), 111-118. [Link]
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Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular Biology and Evolution, 21(10), 1938-1949. [Link]
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O'Neill, P. M., et al. (2003). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & Therapeutics, 100(3), 197-219. [Link]
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Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 31-41. [Link]
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WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2014). Synthesis of 7-chloroquinolinyl-4-amino chalcones and their corresponding pyrazoline derivatives as potential antimalarial agents. Acta Poloniae Pharmaceutica, 71(5), 785-795. [Link]
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Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
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Abiodun, O. O., et al. (2012). 4-(ethyl-p-chlorophenylglycinylamino)-7-chloroquinoline: Synthesis and in vivo antimalaria evaluation. Journal of Chemical and Pharmaceutical Research, 4(1), 481-487. [Link]
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O'Neill, P. M., et al. (2003). Amodiaquine analogues as novel antimalarial agents. Journal of Medicinal Chemistry, 46(4), 494-504. [Link]
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Fabre, R., et al. (2014). Evaluation of in vitro antimalarial activity. Bio-protocol, 4(13), e1168. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-4-nitroquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 7-Chloro-4-nitroquinoline, a compound often utilized in complex organic synthesis. By understanding the chemical nature of this substance and adhering to rigorous disposal protocols, laboratories can mitigate risks and ensure a safe working environment.
Foundational Safety Principles: Understanding the Hazard
This compound is a halogenated nitroaromatic compound. While a specific Safety Data Sheet (SDS) from a manufacturer is the gold standard for safety and disposal information, we can infer significant hazard potential from structurally related compounds. For instance, the SDS for 7-Chloro-4-hydroxyquinoline indicates that it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] The nitroquinoline moiety itself is a structural alert for potential mutagenicity and carcinogenicity, as seen in related compounds like 4-nitroquinoline N-oxide.[3] Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.
Immediate Safety Precautions:
-
Engineering Controls: All handling of this compound, including weighing and preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile or neoprene. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or when engineering controls are insufficient. | To prevent inhalation of hazardous particles. |
Strategic Disposal Planning: A Multi-Faceted Approach
The disposal of this compound should not be an afterthought but rather an integral part of the experimental workflow. The primary and most recommended disposal route is through a licensed hazardous waste disposal company. However, understanding the principles of chemical deactivation can be crucial for managing small spills and residual contamination.
Primary Disposal Pathway: Professional Hazardous Waste Management
All waste containing this compound, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), spent reaction mixtures, and surplus material, must be collected in a designated hazardous waste container.
Step-by-Step Protocol for Waste Segregation and Collection:
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste addition.
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can lead to dangerous reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, ignition sources, and incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Decontamination of Labware and Work Surfaces
For cleaning glassware and decontaminating work surfaces after use, a multi-step rinsing procedure is advised.
Protocol for Decontamination:
-
Initial Rinse: Rinse the contaminated surface or glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). Collect this initial rinse as hazardous waste.
-
Secondary Wash: Wash with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Chemical Treatment and Degradation: An Overview for Emergency Situations
While not a substitute for professional disposal, understanding the chemical reactivity of this compound can inform emergency spill response and potential in-lab treatment of very small quantities, if permitted by institutional policy and conducted by trained personnel.
As a chlorinated nitroaromatic compound, two primary chemical transformations can be considered for its degradation: reduction of the nitro group and nucleophilic aromatic substitution of the chlorine atom.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group, which is generally less toxic.
Common Reducing Agents for Nitro Groups:
| Reducing Agent | Conditions | Notes |
| Iron (Fe) in acidic medium (e.g., acetic acid) | Mild conditions | Often a preferred method due to its selectivity and less hazardous nature.[4] |
| Tin(II) Chloride (SnCl2) | Mild conditions | Another effective reagent for the reduction of nitroarenes.[4] |
| Catalytic Hydrogenation (H2/Pd-C) | Requires specialized equipment (hydrogenator) | Highly effective but may also lead to dehalogenation (removal of the chlorine atom).[4] |
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom on the quinoline ring can be displaced by strong nucleophiles. This is a common reaction in the synthesis of 7-substituted quinoline derivatives.[5]
Potential Nucleophiles for Dehalogenation:
-
Strong nucleophiles such as alkoxides or amines.
-
The reactivity will be influenced by reaction conditions such as solvent, temperature, and the presence of a catalyst.
Incineration
For bulk quantities, incineration is the most effective disposal method. Due to the presence of a halogenated organic substance, a higher incineration temperature is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans. Regulations often mandate a minimum temperature of 1100°C for waste containing more than 1% halogenated organic compounds.[6][7] Professional hazardous waste incinerators are equipped with scrubbers and other pollution control devices to manage the acidic gases (like HCl) and other harmful emissions produced during combustion.[8]
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent powder like vermiculite or sand to prevent it from becoming airborne. For liquid spills, use a chemical absorbent pad or spill pillow to contain the spread.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area using the procedure outlined in Section 2.2.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and PPE, must be disposed of as hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper waste segregation, and professional disposal, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to responsible scientific practice. Always consult your institution's specific safety and disposal guidelines and, when in doubt, seek the expertise of your Environmental Health and Safety department.
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Retrieved from [Link]
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Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865–1876. Retrieved from [Link]
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Ghosh, A., Khurana, M., Chauhan, A., Takeo, M., Chakraborti, A. K., & Jain, R. K. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Environmental Science & Technology, 44(3), 1069–1077. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
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ResearchGate. (2021). 7-Chloro-4-(phenylselanyl) quinoline reduces renal oxidative stress induced by oxaliplatin in mice. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 7-chloroquinolinyl-4-amino-chalcones and their evaluation as antimalarial and anticancer agents. Retrieved from [Link]
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ResearchGate. (2016). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Retrieved from [Link]
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Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(5), 568–572. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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ResearchGate. (2021). 7-Chloro-4-(phenylselanyl) quinoline reduces renal oxidative stress induced by oxaliplatin in mice | Request PDF. Retrieved from [Link]
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Alfa Aesar. (2025). 7-Chloro-4-hydroxyquinoline Safety Data Sheet. Retrieved from [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 7-Chloro-4-nitroquinoline
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of deep understanding regarding the chemical reagents we handle. This guide is designed for researchers, scientists, and drug development professionals, providing not just the "what" but the "why" behind the essential safety protocols for handling 7-Chloro-4-nitroquinoline. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Hazard Assessment and Risk Mitigation
This compound, as a powdered substance, presents a primary risk of inhalation and dermal exposure. The fine particles can easily become airborne, leading to respiratory irritation.[1][2][3] Direct contact with the skin and eyes is also a significant concern, likely to cause irritation.[1][2][3][5]
| Hazard Classification (Inferred) | Associated Risks | Mitigation Strategy |
| Skin Irritant (Category 2) | Causes skin irritation upon contact.[1][2][3] | Wear chemical-resistant gloves and a lab coat.[1][6] |
| Eye Irritant (Category 2) | Causes serious eye irritation.[1][2][3] | Use safety glasses with side shields or chemical splash goggles.[1][7] |
| Respiratory Irritant (Category 3) | May cause respiratory irritation if inhaled.[1][2][3] | Handle in a well-ventilated area or a chemical fume hood.[1][2] |
| Potential Carcinogen | May cause cancer.[4] | Minimize exposure through engineering controls and appropriate PPE. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow provides a step-by-step guide for researchers.
Step-by-Step Experimental Protocol
1. Personal Protective Equipment (PPE) - Your First Line of Defense
Before entering the laboratory, ensure you are equipped with the appropriate PPE. The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[1][7] In procedures with a higher risk of splashes, a face shield worn over goggles provides an additional layer of protection.[8][9][10]
-
Skin and Body Protection : A long-sleeved laboratory coat is essential to protect your skin and clothing.[8] For handling larger quantities or in situations with a high risk of contamination, a chemical-resistant apron over the lab coat is recommended.[7][10]
-
Hand Protection : Wear nitrile gloves that have been tested for resistance to chemical permeation.[9][10] It is crucial to check the manufacturer's compatibility data for the specific type of gloves you are using.
-
Respiratory Protection : All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[6][9]
2. Handling and Experimental Procedures
-
Preparation : Designate a specific area within a chemical fume hood for handling this compound. Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Weighing and Dispensing : To minimize the generation of dust, handle the solid carefully. Use a spatula to transfer the powder and avoid pouring it directly from the container.
-
In Case of a Spill : In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[2][4] For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Decontamination and Cleaning
-
Work Surfaces : After each use, thoroughly decontaminate the work area. Use a damp cloth to wipe down surfaces to avoid creating dust.
-
Equipment : Any equipment that has come into contact with this compound should be decontaminated.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, should be collected in a clearly labeled, sealed container.[2][4]
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[11]
-
Disposal Route : All waste containing this compound must be disposed of through an approved hazardous waste management program.[1][3][12] Never dispose of this chemical down the drain or in the regular trash.[2]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance. Always consult your institution's specific safety protocols and the most current safety information available.
References
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- Personal Protective Equipment (PPE) - CHEMM.
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- UNIT 7: Personal Protective Equipment - CTAHR.
- 4-Nitroquinoline N-oxide - Santa Cruz Biotechnology.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- Personal Protective Equipment When Working with chemotherapy Drugs | Halyard Health.
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- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS.
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen. (2025-04-30).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
